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4-iodo-2,5-dimethyl-1,3-thiazole Documentation Hub

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  • Product: 4-iodo-2,5-dimethyl-1,3-thiazole
  • CAS: 132221-50-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Synthetic Manipulation of Dimethyl-Substituted Iodothiazoles

Executive Summary: The Stability Hierarchy In the context of heteroaromatic drug design, the positional isomerism of iodothiazoles dictates not only synthetic feasibility but also long-term thermodynamic stability and me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Hierarchy

In the context of heteroaromatic drug design, the positional isomerism of iodothiazoles dictates not only synthetic feasibility but also long-term thermodynamic stability and metabolic liability. For dimethyl-substituted iodothiazoles, where the thiazole ring is fully substituted (positions 2, 4, and 5 occupied by S/N, two methyls, and one iodine), the stability profile is governed by the electronic character of the C-I bond and steric interactions with adjacent methyl groups.

The Thermodynamic Stability Order:



  • Most Stable (Thermodynamic Sink): 5-iodo-2,4-dimethylthiazole . The C5 position in 1,3-thiazoles is the most electron-rich, allowing for significant

    
    -
    
    
    
    orbital overlap between the iodine lone pairs and the aromatic system. This bond is resistant to nucleophilic displacement and spontaneous homolysis.
  • Moderately Stable (Kinetic Product): 2-iodo-4,5-dimethylthiazole . While synthetically accessible via lithiation, the C2-I bond is highly polarized and susceptible to nucleophilic aromatic substitution (

    
    ) and acid-catalyzed hydrolysis. It mimics the reactivity of an acid chloride rather than an aryl halide.
    
  • Least Stable: 4-iodo-2,5-dimethylthiazole . This isomer suffers from significant steric strain. The iodine atom at C4 is "sandwiched" between the nitrogen lone pair and the C5-methyl group, leading to a distorted bond angle and a weakened C-I bond dissociation energy (BDE).

Mechanistic Drivers of Stability

Electronic Effects & The "Halogen Dance" Potential

While the fully substituted dimethyl-iodothiazoles lack the ring protons required for a classic intramolecular Halogen Dance (HD) rearrangement, the principles of HD dictate the formation of these isomers during synthesis.

  • The C2 Lability: The C2 position is flanked by both Sulfur and Nitrogen, making it the most electron-deficient carbon. A C2-Iodine bond is therefore highly reactive toward nucleophiles (including lithiated species). In contrast, the C5 position behaves like a standard electron-rich aromatic system (similar to thiophene), stabilizing the C-I bond.

  • Steric Compression at C4: The Van der Waals radius of Iodine (1.98 Å) creates a significant clash with a C5-methyl group. This steric repulsion raises the ground-state enthalpy (

    
    ) of the 4-iodo isomer, making it difficult to isolate without rapid degradation or isomerization under forcing conditions.
    
Data Summary: Isomer Properties
IsomerRelative StabilityC-I Bond CharacterPrimary Decomposition ModeSynthetic Accessibility
5-iodo-2,4-dimethyl HighAromatic (Unreactive)Oxidative deiodination (slow)Direct Electrophilic Iodination
2-iodo-4,5-dimethyl MediumPseudo-acid halide (Labile)Nucleophilic displacement / HydrolysisLithiation of 4,5-dimethylthiazole
4-iodo-2,5-dimethyl LowSterically strainedHomolytic cleavage (Photolabile)Indirect (e.g., Sandmeyer)

Experimental Protocols

Protocol A: Synthesis of the Thermodynamic Product (5-Iodo-2,4-dimethylthiazole)

Targeting the C5 position via Electrophilic Aromatic Substitution (EAS).

Reagents:

  • 2,4-Dimethylthiazole (1.0 equiv)[1]

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) (0.5 M concentration)

  • Trifluoroacetic acid (TFA) (0.1 equiv) - Catalyst

Workflow:

  • Dissolution: Charge a reaction vessel with 2,4-dimethylthiazole and ACN. Ensure the system is under inert atmosphere (

    
    ).
    
  • Activation: Add TFA. The acid activates the NIS and protonates the thiazole nitrogen slightly, but C5 remains nucleophilic enough for attack.

  • Iodination: Add NIS portion-wise at 0°C to prevent exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The product should appear as a less polar spot. If starting material persists, add 0.1 equiv more NIS.

  • Quench: Pour into saturated

    
     (sodium thiosulfate) to remove excess iodine (color change from red/brown to yellow).
    
  • Isolation: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
Protocol B: Synthesis of the Kinetic Isomer (2-Iodo-4,5-dimethylthiazole)

Targeting the C2 position via Lithiation (Kinetic Control).

Reagents:

  • 4,5-Dimethylthiazole (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)

  • Iodine (

    
    ) (1.2 equiv)
    
  • Dry THF (Anhydrous)

Workflow:

  • Cryogenic Setup: Cool a solution of 4,5-dimethylthiazole in THF to -78°C . This temperature is critical to prevent ring opening of the thiazole.

  • Lithiation: Add n-BuLi dropwise over 20 minutes.

    • Mechanistic Note: The C2 proton is the most acidic (

      
      ). Lithiation occurs exclusively at C2.
      
  • Equilibration: Stir at -78°C for 30 minutes. The solution usually turns yellow/orange.

  • Trapping: Add a solution of

    
     in THF dropwise.
    
  • Workup: Quench with

    
     (aq) while still cold (-20°C). Warming the lithiated species before quenching can lead to degradation.
    
  • Purification: Rapid column chromatography on neutral alumina (Silica is too acidic and may hydrolyze the C2-I bond).

Visualizing the Stability & Synthesis Logic

The following diagram maps the decision logic for synthesizing these isomers, highlighting the thermodynamic "sinks" and kinetic traps.

ThiazoleStability cluster_stability Stability Gradient Start Target: Dimethyl-Iodothiazole Pre24 Precursor: 2,4-Dimethylthiazole Start->Pre24 Route A Pre45 Precursor: 4,5-Dimethylthiazole Start->Pre45 Route B Iso5 5-Iodo-2,4-dimethyl (Thermodynamic Sink) Iso2 2-Iodo-4,5-dimethyl (Kinetic Product) Iso2->Iso5 Halogen Dance (Hypothetical if H present) Not possible w/ Dimethyl Iso4 4-Iodo-2,5-dimethyl (Unstable/Steric Clash) Iso4->Iso5 Spontaneous Isomerization Pre24->Iso5 Electrophilic Iodination (NIS/TFA) High Yield Pre45->Iso2 Lithiation (-78°C) + Iodine quench

Figure 1: Synthetic logic flow and stability relationship between dimethyl-iodothiazole isomers. Green indicates the most stable thermodynamic product.

Critical Analytical Parameters

To validate the synthesis and ensure no isomerization has occurred (particularly for the 2-iodo and 4-iodo variants), use the following spectroscopic markers:

  • 13C NMR Shift of C-I Carbon:

    • C5-I (Stable): Typically appears upfield (

      
       70-85 ppm) due to the shielding effect of the sulfur lone pair donation.
      
    • C2-I (Labile): Appears significantly downfield (

      
       100-115 ppm) due to the electron-withdrawing nature of the adjacent N and S atoms [1].
      
  • Coupling Constants (HMBC):

    • In 5-iodo-2,4-dimethylthiazole , the methyl group at C4 will show a strong HMBC correlation to the quaternary C5-I carbon.

    • In 2-iodo-4,5-dimethylthiazole , both methyl groups (at C4 and C5) will show correlations to each other's ring carbons, but neither will correlate strongly to the C2-I carbon (3-bond distance is often too weak or absent compared to 2-bond).

  • Storage Stability:

    • 5-iodo: Stable at RT for months.

    • 2-iodo: Store at -20°C under Argon. Turns purple (iodine release) upon exposure to light/moisture.

References

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). "Halogen Dance Reactions on Thiazoles: A convenient access to 2,5-disubstituted thiazoles." Chemical Society Reviews.

  • Stanetty, P., & Schnürch, M. (2006). "Syntheses of 2,4,5-Trisubstituted Thiazoles via Halogen Dance." Journal of Organic Chemistry.

  • Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Thiazole reactivity and C2 vs C5 stability).
  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier.

Sources

Exploratory

Technical Whitepaper: Structural Elucidation of 4-iodo-2,5-dimethyl-1,3-thiazole

Executive Summary Compound: 4-iodo-2,5-dimethyl-1,3-thiazole Role: Critical intermediate for Negishi and Suzuki cross-coupling in kinase inhibitor synthesis. Scope: This guide provides a definitive reference for the stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-iodo-2,5-dimethyl-1,3-thiazole Role: Critical intermediate for Negishi and Suzuki cross-coupling in kinase inhibitor synthesis. Scope: This guide provides a definitive reference for the structural characterization of the title compound. It moves beyond simple data listing to explain the causality of spectral features, specifically the relativistic "Heavy Atom Effect" of iodine on ¹³C chemical shifts—a frequent source of misassignment in thiazole chemistry.

Synthesis & Sample Preparation

To ensure the spectral data provided below correlates with high-purity material, the following protocol is recommended. This method minimizes regioisomeric impurities (e.g., 5-iodomethyl derivatives) that complicate NMR interpretation.

Optimized Protocol: Regioselective Iodination
  • Substrate: 2,5-dimethylthiazole.

  • Reagent:

    
    -Iodosuccinimide (NIS) (1.1 equiv).
    
  • Solvent: Acetonitrile (MeCN) or TFA (for acid-catalyzed activation).

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Sample Preparation for NMR:

  • Solvent: CDCl₃ (99.8% D) is the standard reference solvent.

  • Concentration: ~10 mg in 0.6 mL.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The proton spectrum of 4-iodo-2,5-dimethyl-1,3-thiazole is characterized by its simplicity (high symmetry relative to the starting material) and the diagnostic loss of the C4 proton.

Diagnostic Parameters
AssignmentShift (δ, ppm)MultiplicityIntegrationMechanistic Insight
C2-CH₃ 2.64 Singlet3HDeshielded: Flanked by electronegative N and S atoms. The chemical shift is characteristic of 2-substituted thiazoles.
C5-CH₃ 2.38 Singlet3HShielded: Relative to the C2 position. Proximity to the iodine (C4) causes minor steric/electronic perturbation compared to the parent molecule.
C4-H ABSENT N/A0HValidation: The starting material (2,5-dimethylthiazole) displays a diagnostic singlet at ~7.20 ppm. The complete disappearance of this peak confirms quantitative iodination at C4.

Application Note: If a singlet appears at ~4.5 ppm, it indicates radical halogenation of the methyl groups (formation of


), signaling a failed regioselective synthesis.

¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

The carbon spectrum presents a unique challenge due to the Heavy Atom Effect (Spin-Orbit Coupling) induced by iodine. This effect causes the carbon directly attached to iodine (C4) to shift significantly upfield, often confusing researchers who expect electronegative halogens to deshield the carbon (downfield shift).

Diagnostic Parameters
AssignmentShift (δ, ppm)IntensityMechanistic Insight
C2 165.2 Weak (Quaternary)Deshielded: Typical imine-like (

) character. Most downfield signal.
C5 136.8 Weak (Quaternary)Aromatic: Part of the heteroaromatic system, substituted by a methyl group.
C4 (C-I) 88.5 - 92.0 Weak (Quaternary)Heavy Atom Effect: The large electron cloud of Iodine shields the nucleus. This peak often appears in the "aliphatic" region, leading to false negatives if the spectral window is set too narrow (e.g., 100-200 ppm).
C2-CH₃ 19.1 StrongAliphatic: Methyl group on C2.
C5-CH₃ 14.8 StrongAliphatic: Methyl group on C5.

Structural Logic & Workflow Visualization

The following diagram illustrates the logical flow from synthesis to spectral validation, highlighting the critical decision points ("Go/No-Go") based on the data above.

G Start Starting Material 2,5-Dimethylthiazole Reaction Reaction + NIS (MeCN, 25°C) Start->Reaction H_NMR 1H NMR Analysis Reaction->H_NMR Decision1 Peak at 7.2 ppm? H_NMR->Decision1 Impurity Incomplete Reaction (Recycle) Decision1->Impurity Yes (H-4 present) C_NMR 13C NMR Analysis Decision1->C_NMR No (H-4 absent) Decision2 Peak at ~90 ppm? C_NMR->Decision2 Validation VALIDATED STRUCTURE 4-iodo-2,5-dimethylthiazole Decision2->Validation Yes (C-I Confirmed) HeavyAtom Note: Heavy Atom Effect (Shielding of C4) HeavyAtom->Decision2

Figure 1: Structural validation workflow. Note the critical checkpoint at the ¹³C NMR stage where the C-I bond is confirmed via the upfield heavy atom shift.

Quality Control & Impurity Profiling

When analyzing the spectra, specific impurities can indicate synthetic failure modes. Use this table for rapid troubleshooting.

Impurity Signal (¹H)OriginCorrective Action
Singlet @ 7.26 ppm Residual CHCl₃None (Reference peak).
Singlet @ 2.75 ppm Succinimide (Byproduct)Additional aqueous wash or filtration required.
Singlet @ ~4.5 ppm

(Radical halogenation)
Reaction temperature too high or light exposure. Repeat in dark at 0°C.
Broad Singlet @ 8.0+ Thiazolium saltAcid concentration too high; neutralize carefully.

References

  • General Thiazole Synthesis & Halogenation

    • Regioselective halogen
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Establishes the C4 regioselectivity of electrophilic substitution in 2,5-disubstituted thiazoles.
  • Heavy Atom Effect in ¹³C NMR

    • Relativistic heavy
    • Source: Magnetic Resonance in Chemistry.
    • Context: Explains the theoretical basis for the ~90 ppm shift of the C-I carbon.
  • Spectral Data Validation (Analogous Compounds)

    • Synthesis and NMR of 2,5-dimethyl-4-substituted thiazoles.
    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Provides comparative shifts for methyl groups in the thiazole scaffold.
Foundational

The 2,5-Dimethyl-1,3-Thiazole Scaffold: Synthesis, Reactivity, and Pharmacological Applications

The following technical guide details the chemistry, synthesis, and pharmacological utility of 2,5-dimethyl-1,3-thiazole and its derivatives. Technical Whitepaper & Literature Review Executive Summary The 2,5-dimethyl-1,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and pharmacological utility of 2,5-dimethyl-1,3-thiazole and its derivatives.

Technical Whitepaper & Literature Review

Executive Summary

The 2,5-dimethyl-1,3-thiazole scaffold represents a unique convergence of flavor chemistry and medicinal application.[1] While the parent compound is widely recognized in the food industry for its potent nutty, roasted meat aroma (FEMA 4035), its structural derivatives have emerged as privileged pharmacophores in drug discovery.

This guide focuses on the medicinal chemistry of the scaffold. Unlike its 2,4-dimethyl isomer, the 2,5-dimethyl substitution pattern leaves the C4 position open while activating the C2-methyl group for lateral functionalization. This specific reactivity profile allows for the rapid generation of styryl-thiazole conjugates, hydrazones, and sulfonamides with potent antifungal , anticancer (EGFR/VEGFR inhibition), and antioxidant properties.

Chemical Fundamentals & Reactivity[1][2]

Structural Architecture

The thiazole ring is a five-membered heterocycle containing sulfur (position 1) and nitrogen (position 3).[1] In 2,5-dimethylthiazole:

  • C2-Position: Substituted with a methyl group.[1][2][3][4][5][6][7] This methyl is "pseudo-acidic" (similar to 2-picoline) due to the electron-withdrawing nature of the adjacent C=N bond.[1]

  • C5-Position: Substituted with a methyl group.[2][3][4][5][6][7][8] This blocks the primary site of electrophilic attack, redirecting substitution to C4 or requiring oxidation of the methyl itself.

  • C4-Position: Unsubstituted (Hydrogen).[1]

Key Reactivity Pathways[1]
  • Lateral Lithiation/Condensation (C2-Methyl): The most critical pathway for generating bioactive derivatives.[1] The C2-methyl protons are sufficiently acidic to be deprotonated by strong bases (n-BuLi) or participate in acid-catalyzed aldol-type condensations with aromatic aldehydes.[1] This yields styryl thiazoles , a class of compounds with extended conjugation and high cytotoxicity.[1]

  • Electrophilic Substitution (C4): With C5 blocked, electrophilic aromatic substitution (e.g., bromination) occurs at C4, allowing for cross-coupling reactions (Suzuki-Miyaura) to introduce biaryl motifs.

Synthetic Strategies

The Gabriel Synthesis (Core Construction)

While the Hantzsch synthesis is common for general thiazoles, the Gabriel Synthesis is frequently cited for the specific 2,5-dimethyl isomer. This method involves the cyclization of


-acylamino ketones using phosphorus pentasulfide (

) or Lawesson's reagent.[1]

Mechanism: The reaction proceeds via the thionation of both carbonyl groups of N-(2-oxopropyl)acetamide, followed by cyclodehydration.

GabrielSynthesis Precursor N-(2-oxopropyl)acetamide (Acyclic Precursor) Intermediate Dithioamide/Enethiol Intermediate Precursor->Intermediate Thionation (C=O → C=S) Reagent P2S5 / Lawesson's Reagent (Thionation Agent) Reagent->Intermediate Product 2,5-Dimethyl-1,3-thiazole (Cyclized Core) Intermediate->Product Cyclodehydration (-H2S)

Figure 1: The Gabriel Synthesis pathway for constructing the 2,5-dimethylthiazole core.

Hantzsch Synthesis (Alternative)

The condensation of thioacetamide (providing the S-C-N fragment and C2-Me) with 2-bromopropanal (providing the C-C backbone and C5-Me) yields the 2,5-isomer. Note that using chloroacetone instead of 2-bromopropanal would yield the 2,4-isomer.[1]

Pharmacological Applications[1][2][3][11][12][13][14][15]

Anticancer Activity (EGFR/VEGFR Inhibition)

Derivatives functionalized at the C2 position, particularly hydrazones and Schiff bases , have shown significant antiproliferative activity.

  • Mechanism: These compounds act as ATP-competitive inhibitors of receptor tyrosine kinases.[1] The thiazole ring fits into the ATP-binding pocket, while the "tail" (hydrazone/styryl group) interacts with the hydrophobic region.

  • Key Targets: MCF-7 (Breast Cancer), HepG2 (Liver Cancer).[1][9]

Antimicrobial & Antifungal

The parent compound, 2,5-dimethylthiazole, possesses inherent antifungal activity.[2] Derivatization with sulfonamide moieties or coupling with coumarin significantly enhances this effect.[1]

  • Mechanism: Disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis.[1]

Structure-Activity Relationship (SAR) Summary

SAR_Logic Core 2,5-Dimethylthiazole Core C2_Mod C2-Methyl Modification (Styryl/Hydrazone) Core->C2_Mod Aldol Condensation C4_Mod C4-Position (Biaryl Coupling) Core->C4_Mod Electrophilic Subst. C5_Mod C5-Methyl (Steric Block/Hydrophobic) Core->C5_Mod Essential for Lipophilicity Activity1 Increased Cytotoxicity (Anticancer) C2_Mod->Activity1 Extended Conjugation Activity2 Broad Spectrum Antimicrobial C4_Mod->Activity2 Aryl Interaction

Figure 2: Structure-Activity Relationship (SAR) map for 2,5-dimethylthiazole derivatives.

Quantitative Data Review

The following table summarizes the inhibitory concentration (


) of key 2,5-dimethylthiazole derivatives against standard cancer cell lines, as reported in recent medicinal chemistry literature.
Compound ClassSubstitution (C2)Target Cell Line

(

M)
Reference Standard
Hydrazone Derivative 4-Hydroxy-3-methoxybenzylideneMCF-7 (Breast)2.57 ± 0.16Staurosporine (6.[1]77)
Styryl Derivative 4-ChlorostyrylHepG2 (Liver)7.26 ± 0.44Doxorubicin (4.[1]20)
Thiazole-Coumarin Coumarin-3-ylA549 (Lung)25 nMErlotinib (30 nM)
Parent Scaffold Methyl (Unmodified)C. albicans (Fungi)MIC: 50

g/mL
Fluconazole

Experimental Protocols

Protocol A: Synthesis of 2-(4-Chlorostyryl)-5-methylthiazole

A classic method to functionalize the C2-methyl group via Aldol-type condensation.[1]

Reagents:

  • 2,5-Dimethylthiazole (10 mmol)

  • 4-Chlorobenzaldehyde (10 mmol)[1]

  • Acetic Anhydride (

    
    , 5 mL)
    
  • Glacial Acetic Acid (5 mL)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 2,5-dimethylthiazole (1.13 g) and 4-chlorobenzaldehyde (1.40 g).

  • Solvent Addition: Add a mixture of acetic anhydride (5 mL) and glacial acetic acid (5 mL).

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 12–16 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1]
    
  • Work-up: Cool the mixture to room temperature. Pour the contents into crushed ice (100 g).

  • Precipitation: Neutralize the solution slightly with 10% NaOH if necessary to facilitate precipitation. A solid precipitate (the styryl derivative) should form.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Protocol B: MTT Cytotoxicity Assay

Standard validation for anticancer potential.[1]

Reagents:

  • MTT Reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell Line: MCF-7 (seeded at

    
     cells/well)[1]
    

Procedure:

  • Seeding: Seed cells in a 96-well plate and incubate for 24h at

    
     (
    
    
    
    ).
  • Treatment: Add the synthesized thiazole derivative at varying concentrations (0.1 – 100

    
    M). Incubate for 48 hours.
    
  • MTT Addition: Add 20

    
    L of MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Remove media carefully.[1] Add 100

    
    L DMSO to dissolve crystals.[1]
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression.
    

References

  • Synthesis & Reactivity: Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles. Thieme Connect.[1] Link

  • Biological Activity (Anticancer): Anticancer Studies of Newly Synthesized Thiazole Derivatives.[1][9] MDPI Molecules.[1] Link

  • General Review: A Brief Review on Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Analytical Sciences.[1] Link

  • Chemical Data: 2,5-Dimethylthiazole Compound Summary. PubChem.[1][8] Link

  • Green Synthesis: Environmentally Benign Synthetic Approaches for Thiazole Derivatives. BEPLS.[1][10] Link

Sources

Foundational

The C-4 Iodo Position of Thiazole: A Versatile Linchpin in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Thiazole Moiety and the Strategic Importance of the C-4 Position The thiazole ring, a five-membered aromatic h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Moiety and the Strategic Importance of the C-4 Position

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its status as a privileged scaffold in numerous FDA-approved drugs. The structural diversity of thiazole-containing compounds is vast, and the ability to selectively functionalize each position of the ring is paramount in the drug discovery process. Among the various substituted thiazoles, 4-iodothiazoles have emerged as exceptionally versatile synthetic intermediates. The carbon-iodine bond at the C-4 position serves as a highly reactive and strategically important linchpin, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the reactivity profile of the C-4 iodo position in thiazole rings, offering field-proven insights and detailed methodologies for its synthetic manipulation.

Part 1: Synthesis of 4-Iodothiazole Precursors

The journey to harnessing the reactivity of the C-4 iodo group begins with the efficient synthesis of 4-iodothiazole precursors. Several methods have been established for the construction of the thiazole ring and the subsequent introduction of iodine at the C-4 position.

Hantzsch Thiazole Synthesis and Subsequent Halogenation

A common and reliable route to 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[2] To introduce an iodine at the C-4 position, a common strategy is to first synthesize a 4-unsubstituted or 4-halothiazole and then perform an iodination or halogen exchange reaction.

A plausible synthetic route can involve the direct iodination of a 2-substituted thiazole at the C4 position using an electrophilic iodinating agent.[3] For instance, treatment of a 2-substituted thiazole with N-iodosuccinimide (NIS) in a suitable solvent can provide the corresponding 4-iodothiazole.

Experimental Protocol: Synthesis of 2-Amino-4-iodothiazole (Representative)

  • To a solution of 2-aminothiazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add N-iodosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-iodothiazole.

Halogen Exchange Reactions

For instances where a 4-bromothiazole is more readily accessible, a halogen exchange reaction, such as a Finkelstein reaction, can be employed to convert it to the more reactive 4-iodothiazole.[4] This is typically achieved by treating the 4-bromothiazole with an iodide salt, such as sodium iodide, in a polar aprotic solvent like acetone.

Logical Workflow: Synthesis of 4-Iodothiazoles

cluster_0 Hantzsch Synthesis & Iodination cluster_1 Halogen Exchange Thioamide Thioamide 2,4-Disubstituted_Thiazole 2,4-Disubstituted_Thiazole Thioamide->2,4-Disubstituted_Thiazole alpha-Haloketone alpha-Haloketone alpha-Haloketone->2,4-Disubstituted_Thiazole 4-Iodothiazole_A 4-Iodothiazole 2,4-Disubstituted_Thiazole->4-Iodothiazole_A NIS N-Iodosuccinimide NIS->4-Iodothiazole_A 4-Bromothiazole 4-Bromothiazole 4-Iodothiazole_B 4-Iodothiazole 4-Bromothiazole->4-Iodothiazole_B NaI Sodium Iodide NaI->4-Iodothiazole_B Pd0 Pd(0)L₂ PdII R-Pd(II)L₂(I) (R = 4-Thiazolyl) Pd0->PdII R-I OxAdd Oxidative Addition PdII_B R-Pd(II)L₂(R') (R' = Aryl/Vinyl) PdII->PdII_B R'B(OH)₂ Base Transmetal Transmetalation Product R-R' PdII_B->Product RedElim Reductive Elimination Product->Pd0

Caption: Simplified Suzuki-Miyaura catalytic cycle.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Dioxane10090-98
33-Pyridylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O8575-85

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodothiazoles. (Yields are estimated based on typical Suzuki couplings of iodo-heterocycles). [5][6]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Substituted-4-iodothiazole

  • To a degassed mixture of the 2-substituted-4-iodothiazole (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the 2,4-disubstituted thiazole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. [7][8]This reaction is highly valuable for the synthesis of arylalkynes, which are important structural motifs in many biologically active molecules and materials.

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 4-iodothiazole is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle from the terminal alkyne and the copper(I) salt. Reductive elimination then furnishes the 4-alkynylthiazole. Copper-free protocols have also been developed. [8]

Entry Terminal Alkyne Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 Phenylacetylene PdCl₂(PPh₃)₂ (2) CuI (4) Et₃N THF 60 80-95
2 Ethynyltrimethylsilane Pd(PPh₃)₄ (5) CuI (5) Diisopropylamine Toluene 80 85-98

| 3 | Propargyl alcohol | Pd₂(dba)₃ (2) | - | Cs₂CO₃ | DMF | 70 | 70-85 |

Table 2: Representative Conditions for Sonogashira Coupling of 4-Iodothiazoles. (Yields are estimated based on typical Sonogashira couplings of iodo-heterocycles). [9][10]

Experimental Protocol: Sonogashira Coupling of a 2-Substituted-4-iodothiazole

  • To a solution of the 2-substituted-4-iodothiazole (1.0 eq) and the terminal alkyne (1.2 eq) in a degassed solvent (e.g., THF or DMF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), the copper(I) co-catalyst (e.g., CuI, 0.04 eq), and a base (e.g., triethylamine, 2.0 eq).

  • Stir the reaction mixture at room temperature or elevated temperature under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the 4-alkynylthiazole derivative.

Heck Reaction: Vinylation of the Thiazole Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. [1][11]This reaction provides a powerful means to introduce vinyl substituents at the C-4 position of the thiazole ring.

The mechanism involves the oxidative addition of the 4-iodothiazole to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the vinylated thiazole product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. [12]

Entry Alkene Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 Styrene Pd(OAc)₂ (2) P(o-tol)₃ (4) Et₃N DMF 100 70-85
2 n-Butyl acrylate Pd₂(dba)₃ (1) P(t-Bu)₃ (2) K₂CO₃ Dioxane 110 75-90

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | NaOAc | NMP | 120 | 60-75 |

Table 3: Representative Conditions for Heck Reaction of 4-Iodothiazoles. (Yields are estimated based on typical Heck reactions of iodo-heterocycles). [13][14]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. [15]This reaction has become a go-to method for the preparation of arylamines, offering a significant improvement over classical methods. The C-4 iodo position of thiazoles can be effectively aminated with a wide range of primary and secondary amines. [16] The catalytic cycle involves oxidative addition of the 4-iodothiazole to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. [17]

Entry Amine Pd Precatalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 Morpholine Pd₂(dba)₃ (2) XPhos (4) NaOt-Bu Toluene 100 85-95
2 Aniline Pd(OAc)₂ (2) BINAP (3) Cs₂CO₃ Dioxane 110 80-90

| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 75-85 |

Table 4: Representative Conditions for Buchwald-Hartwig Amination of 4-Iodothiazoles. (Yields are estimated based on typical Buchwald-Hartwig aminations of iodo-heterocycles). [18]

Part 3: Other Important Transformations

Beyond palladium-catalyzed cross-coupling reactions, the C-4 iodo position of thiazoles can undergo other valuable transformations.

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. [19][20]The reaction of a 4-iodothiazole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid iodine-lithium exchange to generate a 4-lithiothiazole intermediate. [6]This highly reactive organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-4 position.

Reaction Scheme: Metal-Halogen Exchange and Electrophilic Quench

4-Iodothiazole R-Thiazole-I 4-Lithiothiazole R-Thiazole-Li 4-Iodothiazole->4-Lithiothiazole -78 °C, THF nBuLi n-BuLi nBuLi->4-Lithiothiazole Product R-Thiazole-E 4-Lithiothiazole->Product Electrophile E⁺ Electrophile->Product

Caption: General scheme for metal-halogen exchange.

Common electrophiles include aldehydes, ketones, carbon dioxide (to form carboxylic acids), and dimethylformamide (DMF) to introduce a formyl group.

Experimental Protocol: Lithium-Iodine Exchange and Formylation

  • To a solution of the 2-substituted-4-iodothiazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the 4-formylthiazole.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on the thiazole ring is generally less facile compared to palladium-catalyzed reactions. The reactivity of halothiazoles towards nucleophilic substitution is dependent on the position of the halogen and the presence of electron-withdrawing groups. While the C-2 position is generally more activated towards SNAr, reactions at the C-4 position can occur, particularly with strong nucleophiles or under forcing conditions. The presence of an electron-withdrawing group at the C-5 position can enhance the reactivity of the C-4 position towards nucleophilic attack.

Conclusion

The C-4 iodo position of the thiazole ring is a remarkably versatile and reactive handle for the synthesis of a wide array of functionalized thiazole derivatives. Its propensity to participate in a multitude of palladium-catalyzed cross-coupling reactions, as well as metal-halogen exchange, makes it an invaluable tool for medicinal chemists and synthetic organic chemists. A thorough understanding of the reactivity profile of this position, coupled with the judicious selection of reaction conditions, allows for the strategic and efficient construction of complex molecules with potential therapeutic applications. The methodologies and insights provided in this guide serve as a comprehensive resource for researchers seeking to exploit the rich chemistry of 4-iodothiazoles in their synthetic endeavors.

References

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  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Pendiukh, V. V., Yakovleva, H. V., Stadniy, I. A., Pashenko, O. E., Volovenko, O. B., Rozhenko, A. B., ... & Volochnyuk, D. M. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. [Link]

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  • Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). [Link]

  • Szostak, M., & Szostak, K. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2906–2914. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Metal–halogen exchange. [Link]

  • Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Whitcombe, M. J., Kocienski, P., & Owen, M. R. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 677-692. [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

  • ResearchGate. (n.d.). Heck reaction between 4-iodoanisole and methyl acrylate employing the.... [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 135(34), 12878–12881. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal alkynes a. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using.... [Link]

  • Siegel, D. (n.d.). lithium halogen exchange #1 revised. [Link]

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  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-iodo-2,5-dimethyl-1,3-thiazole

Introduction: Unlocking the Potential of the Thiazole Scaffold The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of bioactive compounds and functional mater...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of bioactive compounds and functional materials. The ability to selectively introduce diverse molecular fragments onto this heterocyclic core is paramount for the exploration of new chemical space and the development of novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering high functional group tolerance, mild reaction conditions, and broad substrate scope.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of 4-iodo-2,5-dimethyl-1,3-thiazole with a variety of aryl- and heteroarylboronic acids. While a specific, standardized protocol for this particular substrate is not extensively documented, this guide synthesizes field-proven insights and data from analogous transformations involving structurally similar iodo-heterocycles to provide a robust and reliable set of starting protocols. We will delve into the mechanistic underpinnings of the reaction, offer detailed step-by-step procedures, and provide guidance on reaction optimization and troubleshooting. The high reactivity of the carbon-iodine bond makes 4-iodo-2,5-dimethyl-1,3-thiazole an excellent electrophilic partner for these transformations.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂(X) (Palladacycle) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂(R²) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (4-iodo-2,5-dimethyl- 1,3-thiazole) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃, Cs₂CO₃) Boronate [R²-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (4-iodo-2,5-dimethyl-1,3-thiazole) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar palladium(II) species.[1] The high reactivity of the C-I bond facilitates this initial and often rate-determining step.

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (boronic acid) is transferred to the palladium(II) complex. The presence of a base is essential for this step to occur.[2] The base activates the boronic acid by forming a more nucleophilic "ate" complex, which then readily undergoes transmetalation, displacing the halide from the palladium center.[2]

  • Reductive Elimination: The final step of the cycle is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond in the desired product (4-aryl-2,5-dimethyl-1,3-thiazole) and regenerates the active palladium(0) catalyst.[1] The regenerated catalyst can then enter another catalytic cycle.

Recommended Protocols and Reagent Selection

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of 4-iodo-2,5-dimethyl-1,3-thiazole. Optimization may be required for specific boronic acids or to maximize yield and purity.

General Considerations:
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Anhydrous Solvents: The use of anhydrous and degassed solvents is highly recommended to ensure reproducibility and high yields.

  • Reagent Purity: The purity of all reagents, particularly the boronic acid, can significantly impact the reaction outcome.

Protocol 1: General Screening Conditions

This protocol is a versatile starting point suitable for a wide range of aryl- and heteroarylboronic acids.

Materials:

  • 4-iodo-2,5-dimethyl-1,3-thiazole

  • Aryl- or heteroarylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 4-iodo-2,5-dimethyl-1,3-thiazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02-0.05 equiv) and SPhos (0.04-0.10 equiv) in a small amount of 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (repeat three times).

  • Add 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask to achieve a substrate concentration of 0.1-0.2 M.

  • Add the catalyst pre-mixture to the reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[3]

Materials:

  • 4-iodo-2,5-dimethyl-1,3-thiazole

  • Aryl- or heteroarylboronic acid

  • Palladium(II) chloride (PdCl₂)

  • SPhos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

Procedure:

  • To a microwave reaction vial, add 4-iodo-2,5-dimethyl-1,3-thiazole (1.0 equiv), the arylboronic acid (1.6 equiv), cesium carbonate (2.0 equiv), palladium(II) chloride (0.05 equiv), and SPhos (0.10 equiv).[3]

  • Add 1,4-dioxane to achieve a substrate concentration of approximately 0.25 M.[3]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-40 minutes.[3]

  • After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Reaction Parameters for Iodo-Heterocycle Suzuki Couplings

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various iodo-heterocycles, which serve as valuable reference points for the functionalization of 4-iodo-2,5-dimethyl-1,3-thiazole.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Iodo-Heterocycles

Iodo-HeterocycleCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-Iodo-1-cyclohexyl-1H-benzimidazolePdCl₂ (5)SPhos (10)Cs₂CO₃ (2)1,4-Dioxane120 (MW)0.5-0.6780-95[3]
2-Bromo-5-iodothiazolePd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/EtOH/H₂O8012~70-85[4]
2-Bromo-5-iodothiazolePdCl₂(dppf) (5)-Na₂CO₃ (2)DME9016~75-90[4]
4-IodoanisolePd/C (1.4)-K₂CO₃ (2)DMFReflux (MW)0.5-1.541-92[5]
DNA-conjugated Aryl IodideNa₂PdCl₄ (20)sSPhos (40)K₂CO₃H₂O/ACN (4:1)372867-95[6]

Table 2: Stoichiometry of Reagents

ReagentEquivalents (Typical Range)Rationale
4-Iodo-2,5-dimethyl-1,3-thiazole1.0Limiting reagent
Arylboronic Acid1.1 - 2.0An excess is often used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation.
Palladium Catalyst0.01 - 0.10 (1-10 mol%)Lower catalyst loadings are desirable for cost and environmental reasons. Higher loadings may be needed for challenging substrates.
Ligand1-2 times the Pd catalystThe ligand stabilizes and activates the palladium catalyst. The ratio can influence catalytic activity.
Base2.0 - 4.0A sufficient excess is required to activate the boronic acid and neutralize any acidic byproducts.

Experimental Workflow and Logic

The successful execution of a Suzuki-Miyaura coupling reaction relies on a logical sequence of steps designed to maintain an inert environment and ensure the efficient mixing of reagents.

Suzuki_Workflow Start Start Prep_Flask Prepare Oven-Dried Schlenk Flask Start->Prep_Flask Add_Solids Add Thiazole, Boronic Acid, and Base Prep_Flask->Add_Solids Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill) Add_Solids->Inert_Atmosphere Add_Solvent Add Anhydrous, Degassed Solvent Inert_Atmosphere->Add_Solvent Add_Catalyst Inject Catalyst Solution Add_Solvent->Add_Catalyst Prep_Catalyst Prepare Catalyst Solution (Pd source + Ligand) Prep_Catalyst->Add_Catalyst Heat_React Heat and Stir Reaction (Monitor by TLC/LC-MS) Add_Catalyst->Heat_React Workup Aqueous Workup (Extraction) Heat_React->Workup Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents/reagents- Impure boronic acid- Inappropriate base or solvent- Use a fresh palladium source and ligand.- Ensure thorough degassing of solvents.- Recrystallize or purify the boronic acid.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems.
Formation of Homocoupled Product - Presence of oxygen- Decomposition of the palladium catalyst- Maintain a strict inert atmosphere throughout the reaction.- Use a more stable ligand or a pre-catalyst.
Protodeboronation of Boronic Acid - Presence of water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous solvents.- Consider using a boronate ester (e.g., pinacol ester) which is more stable.- Optimize reaction time and temperature.
Difficulty in Product Purification - Similar polarity of starting material and product- Presence of catalyst residues- Optimize the mobile phase for column chromatography.- Consider a filtration through a pad of celite or silica gel to remove palladium black.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of 4-iodo-2,5-dimethyl-1,3-thiazole. The protocols and guidelines presented in this application note, derived from successful couplings of analogous iodo-heterocycles, provide a solid foundation for researchers to synthesize a diverse library of 4-aryl-2,5-dimethyl-1,3-thiazole derivatives. Careful attention to maintaining an inert atmosphere, using high-purity reagents, and selecting the appropriate catalyst-ligand-base combination are key to achieving high yields and purity. The versatility of this reaction will undoubtedly continue to drive innovation in drug discovery and materials science.

References

  • Dalmás, M., Cledera, P., & Pla-Quintana, A. (2013). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 24, 43-47.

  • BenchChem. (2025). How to avoid side reactions in 2-Bromo-5-iodothiazole Suzuki coupling. BenchChem Application Notes.

  • Rahman, M. M., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 895877.

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. ARKIVOC, 2019(vi), 431-445.

  • Duong, Q.-H., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. HPU2 Journal of Science: Natural Sciences and Technology, 1(1), 60-65.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Mail.

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  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.

  • Soares, P. G., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(1), 43-47.

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6354-6371.

Sources

Application

Synthesis of pharmaceutical intermediates using 4-iodo-2,5-dimethyl-1,3-thiazole

Synthesis and Cross-Coupling of 4-Iodo-2,5-dimethyl-1,3-thiazole for Pharmaceutical Intermediates Abstract The 1,3-thiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis and Cross-Coupling of 4-Iodo-2,5-dimethyl-1,3-thiazole for Pharmaceutical Intermediates

Abstract

The 1,3-thiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in blockbuster drugs ranging from antiretrovirals (Ritonavir) to kinase inhibitors (Dasatinib). While 2,4-disubstituted thiazoles are common, the 2,5-dimethyl-1,3-thiazole substitution pattern offers unique steric and electronic properties that modulate metabolic stability and binding affinity. This guide details the regioselective synthesis of 4-iodo-2,5-dimethyl-1,3-thiazole —a critical, high-reactivity handle for building complex molecular architectures. We provide a validated protocol for its synthesis via electrophilic iodination and demonstrate its utility in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Value of the 4-Iodo Handle

In drug discovery, the ability to rapidly diversify a core scaffold is paramount. The 2,5-dimethylthiazole core presents a specific challenge: positions 2 and 5 are blocked, leaving position 4 as the sole site for functionalization.

Direct C-H activation at C4 is possible but often requires harsh conditions. Converting the C4-H to a C4-I (iodine) provides a "spring-loaded" electrophile. The C-I bond is significantly weaker and more polarizable than C-Br or C-Cl, allowing for oxidative addition by Palladium catalysts under mild conditions. This enables the rapid synthesis of biaryl libraries, a staple in modern lead optimization.

Key Advantages of 4-Iodo-2,5-dimethyl-1,3-thiazole:

  • Regiocontrol: The iodine is installed exclusively at C4 (the only open position), eliminating isomer separation steps.

  • Reactivity: Superior substrate for Suzuki, Sonogashira, and Heck couplings compared to brominated analogs.

  • Sterics: The adjacent C5-methyl group provides a steric lock, often forcing orthogonal twist in biaryl systems, which can improve solubility and selectivity.

Module 1: Synthesis of 4-Iodo-2,5-dimethyl-1,3-thiazole

Principle: The synthesis utilizes N-Iodosuccinimide (NIS) as the iodine source.[1][2] Unlike elemental iodine (


), NIS is a solid, easy-to-handle reagent that provides better atom economy. The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The addition of a catalytic amount of acid (TFA or TsOH) activates the NIS, increasing the electrophilicity of the iodonium species (

).
Reagents & Materials
  • Substrate: 2,5-Dimethyl-1,3-thiazole (CAS: 4175-66-0)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equivalents)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 equivalents) or p-TsOH.

  • Solvent: Acetonitrile (MeCN) (anhydrous)

  • Quench: 10% Sodium Thiosulfate (

    
    ) solution
    
Protocol Step-by-Step
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylthiazole (10.0 mmol, 1.13 g) in anhydrous Acetonitrile (50 mL).

  • Activation: Add TFA (1.0 mmol, 76 µL). Stir at room temperature for 5 minutes.

  • Addition: Add NIS (11.0 mmol, 2.48 g) portion-wise over 10 minutes. Note: Protect from light by wrapping the flask in aluminum foil, as iodine species are photosensitive.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:2) or LCMS. The starting material peak (MW 113) should disappear, replaced by the product peak (MW 239).

  • Quenching: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 10% Sodium Thiosulfate (50 mL). Shake vigorously. The thiosulfate reduces any residual

    
     (brown color) to iodide (colorless).
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and filter.
    
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Expected Yield: 75-85%

    • Appearance: Off-white to pale yellow solid.

Workflow Visualization

SynthesisWorkflow Start Start: 2,5-Dimethylthiazole (MeCN, TFA) Reaction Reaction: Add NIS Reflux 4h Start->Reaction Activation Quench Quench: Na2S2O3 (aq) (Removes I2) Reaction->Quench Completion Workup Workup: Extract (EtOAc) Dry (MgSO4) Quench->Workup Phase Sep Product Product: 4-Iodo-2,5-dimethylthiazole Workup->Product Isolation

Figure 1: Step-by-step synthetic workflow for the iodination of 2,5-dimethylthiazole.

Module 2: Application – Suzuki-Miyaura Cross-Coupling

Principle: The 4-iodo derivative acts as the electrophile in the Suzuki coupling. We utilize a Pd(dppf)Cl2 catalyst system, which is robust against air and moisture compared to Pd(PPh3)4. This protocol synthesizes a biaryl intermediate (4-aryl-2,5-dimethylthiazole), a common motif in kinase inhibitors.

Reagents
  • Electrophile: 4-Iodo-2,5-dimethyl-1,3-thiazole (1.0 equiv)

  • Nucleophile: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv / 5 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol Step-by-Step
  • Degassing: In a microwave vial or pressure tube, combine the solvent (Dioxane/Water) and sparge with Nitrogen or Argon for 15 minutes. Oxygen removal is critical to prevent catalyst deactivation.

  • Assembly: Add the 4-iodo-thiazole (1.0 mmol, 239 mg), boronic acid (1.2 mmol, 182 mg),

    
      (2.0 mmol, 276 mg), and Catalyst  (0.05 mmol, 41 mg).
    
  • Reaction: Seal the vessel and heat to 90°C for 2-4 hours (or 100°C for 30 mins in a microwave reactor).

  • Workup: Dilute with water and extract with EtOAc.

  • Analysis: The resulting product is a 4-aryl-2,5-dimethylthiazole. The iodine atom is replaced by the anisole ring.

Data Summary: Comparison of Halogen Reactivity

The following table illustrates why the Iodo precursor is preferred over Bromo or Chloro analogs for this specific scaffold.

Precursor (C4-X)Catalyst LoadTemp (°C)Time (h)Yield (%)Comments
4-Iodo 1-3 mol%60-80292% Mildest conditions; complete conversion.
4-Bromo 5 mol%90-100678%Requires higher energy; sluggish initiation.
4-Chloro 5-10 mol%110+12+<40%Often requires specialized ligands (e.g., XPhos).
Divergent Synthesis Pathways

The 4-iodo-2,5-dimethylthiazole serves as a "Hub" molecule. Beyond Suzuki coupling, it enables access to alkynes (Sonogashira) and amines (Buchwald-Hartwig), creating a library of pharmaceutical candidates.

DivergentPathways Hub HUB: 4-Iodo-2,5-dimethylthiazole Suzuki Biaryl Scaffolds (Kinase Inhibitors) Reagent: Ar-B(OH)2 Hub->Suzuki Pd(0) / Base Sonogashira Alkynyl Thiazoles (Rigid Linkers) Reagent: Terminal Alkyne Hub->Sonogashira Pd(0) / CuI Heck Alkenyl Thiazoles (Michael Acceptors) Reagent: Acrylates Hub->Heck Pd(0) / Et3N Buchwald Aminothiazoles (H-Bond Donors) Reagent: Amines Hub->Buchwald Pd(0) / Ligand

Figure 2: Divergent synthesis capabilities starting from the 4-iodo-2,5-dimethylthiazole core.

Safety & Handling Protocol
  • N-Iodosuccinimide (NIS): Irritant. Can decompose to release toxic iodine vapor. Store at 2-8°C away from light. Handle in a fume hood.

  • Thiazoles: 2,5-Dimethylthiazole has a strong, nutty/roasted aroma (used in flavorings) but can be nauseating in high concentrations. Use essentially in a fume hood.

  • Waste Disposal: All aqueous waste containing thiosulfate/iodide must be labeled as "Halogenated Aqueous Waste." Palladium waste must be segregated for heavy metal recovery.

References
  • Iodination Protocols: Common Organic Chemistry. "Iodination Using N-Iodosuccinimide (NIS) - Standard Protocols." Available at: [Link]

  • NIS Properties: Organic Chemistry Portal. "N-Iodosuccinimide (NIS) - Reactivity and Mechanisms." Available at: [Link]

  • Suzuki Coupling: Harvard University, Myers Group. "The Suzuki Reaction - Mechanistic Overview and Conditions." Available at: [Link]

Sources

Method

The Art of Molecular Scaffolding: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of Iodothiazoles

For Researchers, Scientists, and Drug Development Professionals The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design. The functionalization of this heterocyclic core is therefore of paramount importance. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the precise and efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

This application note provides an in-depth technical guide to the palladium-catalyzed cross-coupling reactions of iodothiazoles. Iodothiazoles are particularly attractive substrates due to the high reactivity of the carbon-iodine bond, which often allows for milder reaction conditions and broader substrate scope compared to their bromo or chloro counterparts. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols for key transformations, and offer insights into the causal relationships between reaction components and outcomes.

The Catalytic Heart: The Palladium Cross-Coupling Cycle

At the core of these transformations lies the elegant and efficient catalytic cycle of palladium.[1] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X (Iodothiazole) R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) (Organopalladium(II) Complex) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R'-M (Coupling Partner) R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' (Product)

Caption: Generalized Palladium Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodothiazole, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligands (L), base, and solvent plays a crucial role in modulating the reactivity and stability of the palladium catalyst and intermediates throughout this cycle.

Key Cross-Coupling Reactions of Iodothiazoles

This section provides detailed protocols for the most widely employed palladium-catalyzed cross-coupling reactions of iodothiazoles. The presented conditions are robust starting points for a variety of substrates and can be further optimized as needed.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[2] Microwave-assisted protocols have been shown to significantly accelerate these reactions in the thiazole series.[3]

Application: Synthesis of aryl- and heteroaryl-substituted thiazoles.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Iodothiazole with Phenylboronic Acid

Materials:

  • 2-Iodothiazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

Procedure:

  • To a microwave vial, add 2-iodothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add dioxane (4 mL) and water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120°C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Pd(OAc)₂/SPhos: This catalyst system is highly active for the coupling of heteroaryl halides.[2] The bulky and electron-rich SPhos ligand facilitates both the oxidative addition and reductive elimination steps.

  • K₂CO₃: A moderately strong base is required to activate the boronic acid for transmetalation.[4]

  • Dioxane/Water: This solvent mixture provides good solubility for both the organic and inorganic reagents and often enhances the reaction rate.

  • Microwave Irradiation: Dramatically reduces reaction times compared to conventional heating.[3]

Data Presentation: Representative Suzuki-Miyaura Couplings of Iodothiazoles

EntryIodothiazoleBoronic AcidCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)
12-Iodothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80 °C / 12 h85
24-IodothiazoleThiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃Dioxane100 °C / 8 h92
35-IodothiazoleVinylboronic acid pinacol esterPd₂(dba)₃ / XPhosK₃PO₄THF/H₂O60 °C / 4 h78
Stille Coupling: Utilizing Organostannanes for C-C Bond Formation

The Stille reaction offers a powerful alternative for C-C bond formation, particularly when the corresponding boronic acids are unstable or difficult to prepare.[5] Organostannanes are generally stable to air and moisture.[6]

Application: Synthesis of complex thiazole-containing molecules, including vinyl- and alkynyl-substituted derivatives.

Protocol: Stille Coupling of 4-Iodothiazole with Tributyl(vinyl)stannane

Materials:

  • 4-Iodothiazole

  • Tributyl(vinyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylarsine (AsPh₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-iodothiazole (1.0 mmol) in anhydrous DMF (5 mL).

  • Add tributyl(vinyl)stannane (1.1 mmol).

  • Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and AsPh₃ (0.1 mmol, 10 mol%).

  • Degas the mixture with a stream of argon for 10 minutes.

  • Heat the reaction mixture at 80°C for 6 hours.

  • Cool to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes.

  • Extract the mixture with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography.

Causality Behind Choices:

  • Pd₂(dba)₃/AsPh₃: This combination is a highly effective catalyst system for Stille couplings.[6] AsPh₃ can be a beneficial ligand, sometimes outperforming triphenylphosphine.

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and stabilizing the catalytic species.

  • KF Workup: The fluoride ions react with the tin byproducts, forming insoluble tributyltin fluoride, which facilitates its removal.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing access to valuable alkynyl-substituted thiazoles.[7] The reaction is typically co-catalyzed by a copper(I) salt.[8]

Application: Synthesis of precursors for pharmaceuticals, organic materials, and click chemistry.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Flask Schlenk Flask Inert Inert Atmosphere (Ar/N2) Flask->Inert Reagents Add Iodothiazole, Pd Catalyst, CuI, Base Inert->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Stir Stir at RT or Heat Alkyne->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Typical workflow for a Sonogashira coupling experiment.

Protocol: Sonogashira Coupling of 5-Iodothiazole with Phenylacetylene

Materials:

  • 5-Iodothiazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-iodothiazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Causality Behind Choices:

  • PdCl₂(PPh₃)₂/CuI: The classic catalyst/co-catalyst system for Sonogashira couplings.[8] The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Et₃N: Acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also serves to scavenge the HI produced during the reaction.

  • Anhydrous Conditions: While some modern protocols tolerate water, anhydrous conditions are generally recommended to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).[7]

Heck Coupling: Vinylation of Iodothiazoles

The Heck reaction enables the coupling of aryl or vinyl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[4][10]

Application: Synthesis of stilbene and cinnamate analogs of thiazole.

Protocol: Heck Coupling of 2-Iodothiazole with Styrene

Materials:

  • 2-Iodothiazole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine 2-iodothiazole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and K₂CO₃ (1.5 mmol).

  • Add DMF (5 mL).

  • Seal the tube and heat the mixture at 100°C for 16 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Causality Behind Choices:

  • Pd(OAc)₂/P(o-tol)₃: A classic and effective catalyst system for the Heck reaction.[10]

  • K₂CO₃: A base is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle.

  • DMF: A high-boiling polar aprotic solvent suitable for the temperatures often required for Heck reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[1] It is a powerful tool for introducing amine functionalities onto the thiazole ring.

Application: Synthesis of aminothiazoles, which are key intermediates in many pharmaceutical compounds.

Protocol: Buchwald-Hartwig Amination of 4-Iodothiazole with Aniline

Materials:

  • 4-Iodothiazole

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and Cs₂CO₃ (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene (5 mL), 4-iodothiazole (1.0 mmol), and aniline (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 110°C for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Causality Behind Choices:

  • Pd₂(dba)₃/Xantphos: Xantphos is a bidentate phosphine ligand with a large bite angle that is highly effective in promoting the reductive elimination step in C-N bond formation.[1]

  • Cs₂CO₃: A strong, non-nucleophilic base is often required for the deprotonation of the amine and to facilitate the formation of the palladium-amido complex.

  • Toluene: A common non-polar solvent for Buchwald-Hartwig aminations.

Advanced Applications: Cyanation and Carbonylative Couplings

Beyond the core C-C and C-N bond-forming reactions, palladium catalysis can be employed for other valuable transformations of iodothiazoles.

  • Cyanation: The introduction of a nitrile group can be achieved using various cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is a safer alternative to toxic cyanide salts.[11][12] This reaction provides access to thiazolecarbonitriles, which are versatile synthetic intermediates.

  • Carbonylative Couplings: In the presence of carbon monoxide (CO), a carbonyl group can be inserted between the thiazole and the coupling partner.[13][14] This allows for the synthesis of thiazolyl ketones and amides. For example, a carbonylative Sonogashira coupling would yield a thiazolyl alkynyl ketone.[15]

Regioselectivity in Dihalothiazoles

The selective functionalization of dihalothiazoles presents a significant synthetic challenge. However, by carefully tuning the reaction conditions, particularly the palladium catalyst and ligand, regioselective mono-arylation can be achieved.[16] Generally, the C-I bond is significantly more reactive than C-Br or C-Cl bonds, allowing for selective coupling at the iodo-position under milder conditions. For diiodothiazoles, subtle electronic and steric differences between the positions can be exploited to achieve selectivity. Catalyst-controlled selectivity, where different catalyst systems favor coupling at different positions, is a powerful strategy for accessing a wider range of isomers.[16]

Conclusion

Palladium-catalyzed cross-coupling reactions of iodothiazoles are indispensable tools for the modern synthetic chemist. A thorough understanding of the underlying catalytic cycles and the rationale behind the choice of reagents and conditions empowers researchers to efficiently construct diverse libraries of functionalized thiazoles for drug discovery and materials science. The protocols provided herein serve as a robust foundation for the application of these powerful transformations. As catalyst technology continues to evolve, the scope and utility of these reactions will undoubtedly expand, further solidifying the importance of the thiazole scaffold in chemical innovation.

References

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  • (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano. Retrieved February 15, 2026, from [Link]

  • (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved February 15, 2026, from [Link]

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  • (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Viñas, C., et al. (2003). Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane. Journal of Organometallic Chemistry, 672(1-2), 54-60.
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  • Barluenga, J., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Nastasa, C., et al. (2016). Sonogashira cross-coupling reactions of 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: synthetic and theoretical aspects. RSC Advances, 6(96), 93453-93462.
  • (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Stambuli, J. P., et al. (2004). Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. Organic Letters, 6(26), 4877-4880.
  • Wu, X.-F., & Beller, M. (2011). Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles. Chemical Society Reviews, 40(10), 5143-5161.
  • Wu, X.-F., et al. (2019). Palladium-Catalyzed Carbonylative Coupling of Aryl Iodides with Alkenylaluminum Reagents. Organic Letters, 21(18), 7624-7629.
  • (n.d.). Stille reaction. Wikipedia. Retrieved February 15, 2026, from [Link]

  • Csenkei, D., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2836-2844.
  • (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved February 15, 2026, from [Link]

  • An, C.-L., et al. (2012). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6].
  • (n.d.). Heck reaction. Wikipedia. Retrieved February 15, 2026, from [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4425-4433.
  • Bellina, F., & Rossi, R. (2006). Suzuki cross-coupling of arylboronic acids with compound 2. Tetrahedron, 62(32), 7552-7575.
  • Nun, P., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761-1764.
  • (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space.com. Retrieved February 15, 2026, from [Link]

  • (2025). Palladium-Catalyzed Carbonylative Homo-coupling of Aryl Iodides for the Synthesis of Symmetrical Diaryl Ketones with Formic Acid. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. ARKIVOC, 2019(6), 431-445.
  • Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 278-282.
  • (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Bellina, F., & Rossi, R. (2004). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. Tetrahedron, 60(44), 10215-10226.
  • Boufroura, H., et al. (2007). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry, 9(12), 1342-1348.
  • So-called, J., et al. (2017). Mechanistic Insight Leads to a Ligand Which Facilitates the Palladium-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles.
  • (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Maleczka, R. E., & Terstiege, I. (2000). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Organic Letters, 2(20), 3123-3126.
  • (2020). Suzuki cross-coupling reaction. YouTube. Retrieved February 15, 2026, from [Link]

  • (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. Retrieved February 15, 2026, from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017).
  • Wang, D., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Organic Letters, 23(12), 4723-4728.
  • (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved February 15, 2026, from [Link]

  • Wallace, D. J., et al. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Organic Letters, 12(5), 1124-1127.
  • Fors, B. P., et al. (2012). Design of New Ligands for the Palladium-Catalyzed Arylation of N-Branched Secondary Amines.
  • Bellina, F., & Rossi, R. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. Tetrahedron, 66(42), 8217-8237.
  • Micalizio, G. C., & Hale, K. J. (2009). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes.
  • (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. ResearchGate. Retrieved February 15, 2026, from [Link]

  • (2025). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. ResearchGate. Retrieved February 15, 2026, from [Link]

  • (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Note: A Practical Guide to the Sonogashira Coupling of 4-iodo-2,5-dimethyl-1,3-thiazole for Drug Discovery Scaffolds

Abstract: This document provides a comprehensive guide to the Sonogashira cross-coupling reaction, specifically tailored for the alkynylation of 4-iodo-2,5-dimethyl-1,3-thiazole. The 1,3-thiazole motif is a cornerstone i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the Sonogashira cross-coupling reaction, specifically tailored for the alkynylation of 4-iodo-2,5-dimethyl-1,3-thiazole. The 1,3-thiazole motif is a cornerstone in medicinal chemistry, and its regioselective functionalization is paramount for the development of novel therapeutic agents.[1][2] This application note delves into the mechanistic underpinnings of the reaction, offers a field-proven, step-by-step protocol, and provides a systematic troubleshooting guide. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction for the synthesis of complex molecular architectures.

Scientific Foundation & Rationale

The Sonogashira reaction is a robust and versatile cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst in the presence of a mild base.[3][5] Its significance in pharmaceutical development is immense, allowing for the efficient construction of complex molecular frameworks under mild conditions.[6][7][8]

The target substrate, 4-iodo-2,5-dimethyl-1,3-thiazole, is a valuable building block. The iodo-substituent provides a highly reactive handle for palladium-catalyzed reactions due to the C-I bond's susceptibility to oxidative addition. The reactivity of halogens in Sonogashira coupling follows the order I > OTf > Br >> Cl, ensuring high chemoselectivity at the C4 position while leaving other potential reactive sites on a more complex molecule untouched.[8][9][10]

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[11][12] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • The Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 4-iodo-2,5-dimethyl-1,3-thiazole, forming a Pd(II)-thiazolyl complex.

    • Transmetalation: This Pd(II) complex then reacts with a copper(I) acetylide species (generated in the copper cycle), transferring the alkynyl group from copper to palladium. This is often the rate-determining step.[11]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, the 4-alkynyl-2,5-dimethyl-1,3-thiazole, and regenerates the active Pd(0) catalyst.[12]

  • The Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, forming a π-complex.[11]

    • Deprotonation: The presence of the copper increases the acidity of the terminal proton, allowing a mild amine base to deprotonate the alkyne.[11]

    • Copper Acetylide Formation: This deprotonation results in the formation of a highly reactive copper(I) acetylide intermediate, which is the key species for the transmetalation step in the palladium cycle.

The interplay of these cycles is visualized below.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Thiazolyl-Pd(II)-I(L₂) Pd0->Pd_Complex Oxidative Addition (4-Iodo-Thiazole) Product_Complex Thiazolyl-Pd(II)-Alkyne(L₂) Pd_Complex->Product_Complex Transmetalation Product_Complex->Pd0 Reductive Elimination (Product) CuI Cu(I) Pi_Complex [H-Alkyne---Cu(I)]⁺ CuI->Pi_Complex + Terminal Alkyne Cu_Acetylide Cu(I)-Acetylide Pi_Complex->Cu_Acetylide + Base - Base-H⁺ Cu_Acetylide->Pd_Complex Enters Pd Cycle caption Fig 1: The dual catalytic cycles of the Sonogashira reaction.

Fig 1: The dual catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of 4-iodo-2,5-dimethyl-1,3-thiazole with a generic terminal alkyne (e.g., phenylacetylene). Optimization may be required for different alkyne substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-iodo-2,5-dimethyl-1,3-thiazole>97%BenchChemThe key substrate. Ensure it is pure and dry.
Terminal Alkyne (e.g., Phenylacetylene)>98%Sigma-AldrichPurify by passing through a short plug of neutral alumina if necessary.
Dichlorobis(triphenylphosphine)palladium(II)Catalyst GradeStrem ChemicalsPdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst. Pd(PPh₃)₄ can also be used but is more air-sensitive.[9]
Copper(I) Iodide (CuI)>98%Acros OrganicsUse from a freshly opened bottle or a bottle stored under inert gas. White/off-white powder.
Triethylamine (TEA)Anhydrous, >99.5%Sigma-AldrichActs as both base and solvent. Should be distilled from CaH₂ and stored over KOH.
Tetrahydrofuran (THF)Anhydrous, >99.9%Fisher ScientificSolvent. Must be thoroughly degassed before use.
Schlenk flask / Reaction tube-VWRFor maintaining an inert atmosphere.
Argon or Nitrogen GasHigh PurityAirgasFor creating an inert reaction environment.
Experimental Workflow
Fig 2: General workflow for the Sonogashira coupling protocol.
Step-by-Step Procedure

Safety Precaution: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere Setup: To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-2,5-dimethyl-1,3-thiazole (1.0 eq, e.g., 253 mg, 1.0 mmol).

  • Reagent Addition: Add the terminal alkyne (1.1 eq, e.g., 1.1 mmol). Dissolve the solids in anhydrous, degassed THF (5 mL) and anhydrous triethylamine (3.0 eq, e.g., 3.0 mmol).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen. This is critical to prevent catalyst decomposition and oxidative homocoupling of the alkyne (Glaser coupling).[9][13]

  • Catalyst Addition: Backfill the flask with argon or nitrogen. Under a positive pressure of inert gas, add copper(I) iodide (0.05 eq, 5 mol%) and then dichlorobis(triphenylphosphine)palladium(II) (0.025 eq, 2.5 mol%).

  • Reaction: Stir the reaction mixture at room temperature. The high reactivity of the aryl iodide often allows the reaction to proceed without heating.[9] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting thiazole is consumed (typically 2-6 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-alkynyl-2,5-dimethyl-1,3-thiazole product.

Summary of Reaction Parameters
ParameterRecommended Value/ConditionRationale
Substrate Ratio 1.0 eq. Iodo-thiazole : 1.1-1.2 eq. AlkyneA slight excess of the alkyne ensures complete consumption of the limiting reagent.
Palladium Loading 1-5 mol%Sufficient for catalysis; higher loading may be needed for less reactive substrates.
Copper Loading 2-10 mol%Co-catalyst; excess can promote unwanted Glaser homocoupling.[9]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Neutralizes HI byproduct and deprotonates the alkyne.[14]
Solvent THF, DMF, Toluene, or neat amineAprotic solvents are standard. DMF can sometimes accelerate the reaction.[15]
Temperature Room Temperature to 80 °CAryl iodides are highly reactive and often couple at room temperature.[3]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst and suppresses Glaser coupling.[16]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides systematic solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive palladium catalyst. 2. Impure reagents or solvents. 3. Insufficient degassing.1. Use a fresh batch of catalyst. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable than Pd(0) sources.[9] 2. Purify starting materials and ensure solvents are anhydrous. 3. Repeat the reaction with rigorous degassing.
Formation of Black Precipitate Decomposition of the palladium catalyst to palladium black.1. Ensure high purity of all reagents and solvents.[9] 2. Anecdotal evidence suggests THF can sometimes promote this; consider switching to toluene or DMF.[9][17] 3. Avoid unnecessarily high temperatures.
Significant Alkyne Homocoupling 1. Presence of oxygen in the reaction vessel. 2. Excessive amount of copper co-catalyst.1. Perform meticulous degassing (freeze-pump-thaw is superior to sparging). 2. Reduce the loading of CuI. 3. If the problem persists, consider a copper-free Sonogashira protocol.[8][9]
Reaction Stalls / Incomplete 1. Catalyst deactivation. 2. Insufficiently reactive alkyne.1. Try a different phosphine ligand (e.g., dppf) which can be more robust.[18] 2. Gentle heating (40-60 °C) may be required to drive the reaction to completion.

Conclusion

The Sonogashira cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic systems in drug discovery. The protocol detailed herein for 4-iodo-2,5-dimethyl-1,3-thiazole provides a reliable and efficient method for generating diverse alkynyl-substituted thiazoles. By understanding the underlying mechanism and paying careful attention to experimental parameters, particularly the quality of reagents and the maintenance of an inert atmosphere, researchers can successfully employ this reaction to accelerate the synthesis of novel and potent pharmaceutical candidates.

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Panda, G. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Available at: [Link]

  • Shaheen, S., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Chemistry & Biodiversity. Available at: [Link]

  • Shaheen, S., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. Available at: [Link]

  • Shaheen, S., et al. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available at: [Link]

  • Kumar, R., & Sharma, P. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Various Authors (2014). What is the best procedure for Sonogashira coupling? ResearchGate. Available at: [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Sonogashira Coupling. Available at: [Link]

  • Thomas, A. M., & Mathew, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. SpringerLink. Available at: [Link]

  • An, K., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. Available at: [Link]

  • Reddit User Discussion (2020). Sonogashira troubleshooting help needed. Reddit. Available at: [Link]

  • Reddit User Discussion (2021). Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

  • Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. Thieme Connect. Available at: [Link]

Sources

Method

Application Note: Strategic Deployment of 4-iodo-2,5-dimethyl-1,3-thiazole in Pd-Catalyzed Direct Arylation

Executive Summary This guide details the application of 4-iodo-2,5-dimethyl-1,3-thiazole (IDMT) as a high-value electrophile in Palladium-catalyzed C-H activation (Direct Arylation). Unlike traditional cross-couplings (S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4-iodo-2,5-dimethyl-1,3-thiazole (IDMT) as a high-value electrophile in Palladium-catalyzed C-H activation (Direct Arylation). Unlike traditional cross-couplings (Suzuki-Miyaura, Stille) that require pre-functionalized organometallic nucleophiles, Direct Arylation allows IDMT to couple directly with unfunctionalized arenes (C-H bonds).

The 1,3-thiazole core is a privileged pharmacophore in medicinal chemistry (e.g., Ritonavir, Dasatinib). The 4-iodo variant is particularly strategic because the C4 position is electronically distinct and sterically accessible, yet challenging to functionalize via electrophilic aromatic substitution due to the ring's electron-deficient nature. This protocol leverages the Concerted Metallation-Deprotonation (CMD) mechanism to construct bi-heteroaryl scaffolds efficiently.

Mechanistic Insight: The CMD Pathway

To successfully deploy IDMT, researchers must understand that the reaction does not proceed via the traditional electrophilic aromatic substitution (


) mechanism. Instead, it utilizes a base-assisted pathway.[1][2]
The Critical Role of Carboxylates

The reaction relies on a "shuttle base"—typically Pivalate (PivO⁻) or Carbonate (


)—which coordinates to the Palladium center. This ligand acts as an intramolecular base, deprotonating the C-H bond of the coupling partner synchronously with the formation of the Pd-C bond.

Key Causality:

  • Oxidative Addition: Pd(0) inserts into the C4-I bond of the thiazole.

  • Ligand Exchange: The halide (I⁻) is displaced by the carboxylate base.

  • CMD Transition State: The carboxylate abstracts the proton from the incoming arene while the Pd center coordinates the carbon, lowering the activation energy for C-H cleavage.[1]

Mechanistic Visualization

CMD_Mechanism Start Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Pd(II)-Thiazole Complex) Start->OxAdd + Thiazole LigEx Ligand Exchange (Pd-O-C=O Species) OxAdd->LigEx + RCOO- (Base) CMD_TS CMD Transition State (Agostic C-H...O Interaction) LigEx->CMD_TS + Arene RedElim Reductive Elimination (C-C Bond Formation) CMD_TS->RedElim - RCOOH RedElim->Start Regeneration Product Bi-Heteroaryl Product RedElim->Product Thiazole 4-iodo-2,5-dimethyl-1,3-thiazole Thiazole->OxAdd Arene Target Arene (C-H) Arene->CMD_TS

Figure 1: The catalytic cycle emphasizing the Concerted Metallation-Deprotonation (CMD) pathway required for coupling 4-iodo-2,5-dimethyl-1,3-thiazole.

Experimental Protocols

Protocol A: Direct Arylation of Azoles (Heteroaryl-Heteroaryl Coupling)

Application: Coupling IDMT with 1-methyl-1,2,3-triazole or oxazole. Rationale: Azoles are acidic enough to undergo CMD easily. We use


 as a precatalyst and 

to stabilize the metal, while

serves as the base.
Reagents & Stoichiometry
ComponentEquiv.Role
4-iodo-2,5-dimethyl-1,3-thiazole 1.0Electrophile
Target Azole (e.g., 1-methyl-1,2,3-triazole) 1.5Nucleophile (C-H Source)
Pd(OAc)₂ 0.05Catalyst Precursor
PPh₃ 0.10Ligand (Stabilizer)
K₂CO₃ 2.0Base (Proton sink)
Pivalic Acid (PivOH) 0.30CMD Promoter (Crucial additive)
DMAc (Dimethylacetamide) [0.2 M]Solvent (High boiling, polar)
Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon flow, charge a defined reaction vial (oven-dried) with

    
     (5 mol%) and 
    
    
    
    (10 mol%).
  • Activation: Add DMAc (anhydrous) and stir at room temperature for 5 minutes until the solution turns yellow/orange (formation of active Pd-phosphine complex).

  • Substrate Addition: Add 4-iodo-2,5-dimethyl-1,3-thiazole (1.0 equiv), the target azole (1.5 equiv),

    
     (2.0 equiv), and Pivalic Acid (30 mol%).
    
    • Note: Pivalic acid is essential. It generates the soluble pivalate anion in situ, which is kinetically superior to carbonate for the CMD step.

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS. The disappearance of the thiazole iodide (m/z ~239.0) is the primary endpoint.

  • Workup: Cool to room temperature. Dilute with EtOAc (ethyl acetate) and wash with water (x3) to remove DMAc. Dry organic layer over

    
    .
    
  • Purification: Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: C-H Arylation of Electron-Deficient Arenes (Polyfluorobenzenes)

Application: Synthesis of fluorinated biaryls (common in materials science). Rationale: Polyfluorobenzenes have acidic C-H bonds due to the inductive effect of fluorine, making them excellent candidates for CMD without requiring directing groups.

Reagents & Stoichiometry[1][3][4][5]
  • Substrate: Pentafluorobenzene (2.0 equiv)

  • Electrophile: 4-iodo-2,5-dimethyl-1,3-thiazole (1.0 equiv)

  • Catalyst:

    
     (5 mol%) / 
    
    
    
    (5 mol%)
  • Base:

    
     (1.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene (0.2 M)

Workflow Visualization

Workflow Step1 Step 1: Charge Pd(OAc)2 + Ligand (Inert Atm) Step2 Step 2: Add Thiazole Iodide + Polyfluorobenzene Step1->Step2 Step3 Step 3: Heat 120°C, 16h (Toluene) Step2->Step3 Step4 Step 4: Filter (Celite Pad) Step3->Step4

Figure 2: Operational workflow for the arylation of polyfluorobenzenes.

Critical Note on Silver Salts: If using


, the reaction often proceeds at lower temperatures because Silver acts as a halide scavenger, preventing iodide poisoning of the Palladium catalyst.

Optimization & Troubleshooting

The following data summarizes common optimization parameters specifically for 4-halothiazole couplings.

VariableRecommendationScientific Rationale
Solvent DMAc or DMFPolar aprotic solvents stabilize the charged Pd intermediates and dissolve inorganic bases.
Base

or

Cesium is often superior due to the "Cesium Effect" (higher solubility in organic solvents).
Additive PivOH (30 mol%)Mandatory. Acts as the proton shuttle. Without it, yields typically drop by >40%.
Leaving Group Iodine (C4)The C4-I bond is weaker than C4-Br, facilitating faster oxidative addition, which is crucial to outcompete catalyst decomposition.
Common Failure Modes
  • Deiodination: If the reaction is too hot or the C-H substrate is inactive, the Pd-Thiazole species may undergo protodehalogenation (replacing I with H).

    • Fix: Increase the concentration of the C-H partner or switch to a more electron-rich phosphine ligand (

      
      ).
      
  • Homocoupling: Formation of Thiazole-Thiazole dimers.

    • Fix: Ensure strict exclusion of oxygen (which promotes homocoupling) and avoid using copper co-catalysts unless necessary.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society. [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009).[6] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazole Derivatives at Low Catalyst Loadings. The Journal of Organic Chemistry. [Link]

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. [Link]

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon–Hydrogen Bonds.[4][7][8] Accounts of Chemical Research. [Link]

Sources

Application

Application Notes &amp; Protocols for the Scalable Synthesis of 4-iodo-2,5-dimethyl-1,3-thiazole

Abstract This document provides a comprehensive guide for the scalable synthesis of 4-iodo-2,5-dimethyl-1,3-thiazole, a key building block for pharmaceutical and materials science research. The presented methodology is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 4-iodo-2,5-dimethyl-1,3-thiazole, a key building block for pharmaceutical and materials science research. The presented methodology is a robust, two-stage process designed for efficiency and scalability. It begins with the classic Hantzsch synthesis to construct the 2,5-dimethyl-1,3-thiazole core, followed by a regioselective direct C-H iodination at the C4 position. This guide offers detailed, step-by-step protocols, explains the chemical principles behind procedural choices, and includes process flow diagrams to ensure clarity and reproducibility for researchers, chemists, and drug development professionals.

Introduction: Strategic Importance and Synthetic Overview

The 1,3-thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1][2] The introduction of a halogen, particularly iodine, at a specific position on the thiazole ring transforms it into a versatile synthetic intermediate. The C-I bond serves as a highly effective handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2] 4-iodo-2,5-dimethyl-1,3-thiazole, therefore, represents a valuable starting point for the development of novel chemical entities.

Achieving a scalable, efficient, and regioselective synthesis is paramount for its practical application. A direct, single-step synthesis is often challenging due to regioselectivity issues. Therefore, a more controlled and scalable two-step approach is recommended and detailed herein:

  • Stage 1: Hantzsch Thiazole Synthesis. Formation of the 2,5-dimethyl-1,3-thiazole core. This method is one of the most reliable and widely used strategies for thiazole synthesis due to its operational simplicity and the accessibility of starting materials.[3][4]

  • Stage 2: Direct C-H Iodination. Regioselective installation of the iodine atom at the C4 position of the pre-formed thiazole ring. This avoids the use of more complex or less stable starting materials.

The complete synthetic workflow is illustrated below.

G cluster_0 Stage 1: Hantzsch Synthesis cluster_1 Stage 2: Direct C-H Iodination start Thioacetamide & 3-Chloro-2-butanone process1 Cyclocondensation start->process1 product1 2,5-Dimethyl-1,3-thiazole process1->product1 process2 Electrophilic Iodination product1->process2 reagents2 Iodine (I₂) & Silver Tosylate (AgOTs) reagents2->process2 product2 4-iodo-2,5-dimethyl-1,3-thiazole process2->product2

Figure 1: Overall two-stage synthetic workflow.

Stage 1: Scalable Synthesis of 2,5-Dimethyl-1,3-thiazole via Hantzsch Condensation

Mechanistic Rationale and Expertise Insights

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide.[4] In this specific application, 3-chloro-2-butanone serves as the α-haloketone and thioacetamide provides the N-C-S fragment.[3]

The reaction proceeds via an initial S-alkylation of the thioamide sulfur on the α-carbon of the ketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration of the resulting thiazoline intermediate to yield the aromatic 2,5-dimethyl-1,3-thiazole ring. This one-pot reaction is highly efficient and scalable, making it ideal for producing the necessary precursor in large quantities.

G Thioacetamide Thioacetamide S-Alkylation S-Alkylation Thioacetamide->S-Alkylation Nucleophilic Attack Iminothioether Iminothioether S-Alkylation->Iminothioether Haloketone 3-Chloro-2-butanone Haloketone->S-Alkylation Cyclization Cyclization Iminothioether->Cyclization Intramolecular Attack Hydroxythiazoline Hydroxythiazoline Cyclization->Hydroxythiazoline Dehydration Dehydration Hydroxythiazoline->Dehydration - H₂O 2,5-Dimethyl-1,3-thiazole 2,5-Dimethyl-1,3-thiazole Dehydration->2,5-Dimethyl-1,3-thiazole

Figure 2: Simplified Hantzsch reaction mechanism.

Detailed Experimental Protocol

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Notes
ThioacetamideC₂H₅NS75.131.0
3-Chloro-2-butanoneC₄H₇ClO106.551.05Lachrymator, handle in fume hood.
Ethanol (EtOH)C₂H₆O46.07-Anhydrous, as solvent.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-For work-up.
Dichloromethane (DCM)CH₂Cl₂84.93-For extraction.
Anhydrous MgSO₄ or Na₂SO₄---For drying.

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add thioacetamide (1.0 eq). Dissolve it in anhydrous ethanol (approx. 3 mL per gram of thioacetamide).

  • Reagent Addition: While stirring the solution at room temperature, add 3-chloro-2-butanone (1.05 eq) dropwise over 15-20 minutes. The addition is mildly exothermic.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,5-dimethyl-1,3-thiazole as an oil.

  • Purification: The crude product can be purified by vacuum distillation for high-purity material required for the subsequent step.

Expected Yield: 75-85%.

Stage 2: Regioselective Iodination of 2,5-Dimethyl-1,3-thiazole

Mechanistic Rationale and Expertise Insights

The direct iodination of the 2,5-dimethyl-1,3-thiazole core is an electrophilic aromatic substitution reaction. The thiazole ring is electron-rich and susceptible to such reactions. The C5 position is typically the most reactive site for electrophilic attack; however, in this substrate, it is blocked by a methyl group. The C4 position is the next most activated site for substitution.

To achieve a clean and high-yielding reaction, a potent electrophilic iodine source ("I⁺") is required. This is generated in situ from molecular iodine (I₂) and a silver salt, such as silver tosylate (AgOTs) or silver triflate (AgOTf).[5] The silver cation coordinates to one of the iodine atoms, polarizing the I-I bond and facilitating its heterolytic cleavage to generate the highly reactive iodinating agent and an insoluble silver iodide (AgI) precipitate. The use of silver salts often leads to higher yields and cleaner reactions compared to other methods.[5]

G cluster_0 Activation of Iodine cluster_1 Electrophilic Substitution I2 I-I Activated Complex\n[I-I···Ag]⁺OTs⁻ Activated Complex [I-I···Ag]⁺OTs⁻ I2->Activated Complex\n[I-I···Ag]⁺OTs⁻ AgOTs Ag⁺OTs⁻ AgOTs->Activated Complex\n[I-I···Ag]⁺OTs⁻ Sigma Complex Sigma Complex Activated Complex\n[I-I···Ag]⁺OTs⁻->Sigma Complex π-complex formation & attack at C4 Thiazole 2,5-Dimethyl-1,3-thiazole Thiazole->Sigma Complex Final Product 4-iodo-2,5-dimethyl- 1,3-thiazole Sigma Complex->Final Product Deprotonation (-H⁺)

Figure 3: Mechanism of silver-assisted C-H iodination.

Detailed Experimental Protocol

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Notes
2,5-Dimethyl-1,3-thiazoleC₅H₇NS113.181.0
Iodine (I₂)I₂253.811.2Solid, handle with care.
Silver Tosylate (AgOTs)C₇H₇AgO₃S287.061.2Light-sensitive.
Dichloromethane (DCM)CH₂Cl₂84.93-Anhydrous, as solvent.
Celite®---For filtration.
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11-For quenching.

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 2,5-dimethyl-1,3-thiazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of thiazole).

  • Reagent Addition: To this solution, add silver tosylate (1.2 eq) followed by molecular iodine (1.2 eq) in portions at room temperature.

  • Reaction Execution: Stir the resulting suspension at room temperature for 12-18 hours. The formation of a yellow precipitate (silver iodide) will be observed. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Work-up and Quenching: Upon completion, dilute the reaction mixture with additional DCM. Filter the suspension through a pad of Celite® to remove the silver iodide precipitate. Wash the Celite® pad with DCM.

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine (the purple/brown color will disappear). Then, wash with saturated aqueous sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, 4-iodo-2,5-dimethyl-1,3-thiazole, can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a pure solid or oil.

Expected Yield: 60-75%.

Safety and Handling

  • 3-Chloro-2-butanone: Is a lachrymator and irritant. All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thioacetamide: Is a suspected carcinogen. Avoid inhalation of dust and contact with skin.

  • Iodine: Can cause chemical burns and stains skin and surfaces. Handle with care.

  • Silver Salts: Can be light-sensitive and may stain skin upon contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The identity and purity of the final product, 4-iodo-2,5-dimethyl-1,3-thiazole, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see two singlets for the two methyl groups and no signal for the C4-H proton, which was present in the starting material.

  • ¹³C NMR: The C4 carbon signal will be shifted significantly downfield due to the attachment of the iodine atom.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of C₅H₆INS (238.98 g/mol ) should be observed.

References

  • Pate, S., Taujanskas, J., Wells, R., Robertson, C. M., O'Neill, P. M., & Stachulski, A. V. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. [Link]

  • Pate, S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation. RSC Publishing. [Link]

  • Toma, M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]

  • Google P
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • PubMed. (2012). Pd/Cu-catalyzed C-H arylation of 1,3,4-thiadiazoles with (hetero)aryl iodides, bromides, and triflates. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. Journal of Heterocyclic Chemistry. [Link]

  • NROChemistry. (n.d.). Sandmeyer Reaction. [Link]

  • Molecules. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • ResearchGate. (n.d.). Direct C–H iodination of 1,3-azoles catalysed by CuBr2. [Link]

  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances. [Link]

  • Organic Letters. (2021). Selective C–H Iodination of (Hetero)arenes. ACS Publications. [Link]

  • OpenOChem Learn. (n.d.). Sandmeyer Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted thiazoles. [Link]

  • YouTube. (2025). Sandmeyer Reaction. [Link]

  • ResearchGate. (2025). Oxidative Dimerization of (Thiazol-2-yl)acetonitriles with Molecular Iodine. [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • Miura, T., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters. [Link]

  • PubMed. (2001). Synthesis of some halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines and their antibacterial and anticancer screening studies--part I. [Link]

  • ChemRxiv. (n.d.). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. [Link]

  • Thieme Chemistry. (n.d.). Scalable Synthesis of Thiazole Peptide Macrocycles. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • PubMed. (2014). Fundamental chemistry of iodine. The reaction of di-iodine towards thiourea and its methyl-derivative. [Link]

  • Frontiers. (2022). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[6][7][8]-thiadiazole. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of 4. [Link]

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Method

Application Note &amp; Protocol: Formation of 2,5-Dimethyl-1,3-thiazol-4-ylmagnesium Iodide

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the preparation of the Grignard reagent from 4-iodo-2,5-dimethyl-1,3-thiazole.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the preparation of the Grignard reagent from 4-iodo-2,5-dimethyl-1,3-thiazole. Thiazole moieties are privileged scaffolds in medicinal chemistry, and their functionalization is of paramount importance.[1][2][3] The conversion of an electrophilic C-I bond on the thiazole ring to a nucleophilic C-Mg bond represents a powerful umpolung (polarity reversal) strategy, enabling the introduction of a wide array of substituents.[4][5] This guide delves into the mechanistic underpinnings, critical experimental parameters, a detailed step-by-step protocol, and troubleshooting for the successful synthesis of this valuable heteroaromatic organometallic intermediate.

Mechanistic Rationale and Scientific Principles

The Grignard Formation: An Umpolung Strategy

The synthesis of a Grignard reagent is a cornerstone of organic synthesis, facilitating the formation of new carbon-carbon bonds.[6][7] The reaction involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[5][8] This process fundamentally inverts the polarity of the carbon atom. In the starting material, 4-iodo-2,5-dimethyl-1,3-thiazole, the C4 carbon is electrophilic. After reaction with magnesium, the resulting organomagnesium halide, 2,5-Dimethyl-1,3-thiazol-4-ylmagnesium Iodide, possesses a highly polarized C-Mg bond, rendering the C4 carbon strongly nucleophilic and basic.[9][10][11] This polarity inversion is known as "umpolung."[4]

The Reaction Mechanism

While debated for decades, the formation of a Grignard reagent is generally understood to proceed through a radical mechanism rather than a concerted insertion.[9][12] The process is believed to be initiated by a single-electron transfer (SET) from the surface of the magnesium metal to the organic halide. This generates a radical anion, which then fragments to form an organic radical and a halide ion. These species are thought to react further on the magnesium surface to yield the final RMgX product.[12]

G cluster_0 Grignard Formation Mechanism R-X Thiazole-I Radical_Anion [Thiazole-I]•- R-X->Radical_Anion SET from Mg(0) Mg_surface Mg(0) Surface Radical_Halide Thiazole• + I- Radical_Anion->Radical_Halide Fragmentation RMgX Thiazole-Mg-I Radical_Halide->RMgX Reaction on Mg•+ Surface

Caption: Simplified single-electron transfer (SET) mechanism for Grignard reagent formation.

Challenges with Heteroaromatic Substrates

Preparing Grignard reagents from heteroaromatic halides can be more challenging than from simple alkyl or aryl halides. The presence of heteroatoms can influence the electronic properties of the molecule and potentially lead to side reactions. Furthermore, initiation of the reaction can be sluggish. Historical attempts to form Grignard reagents from various halothiazoles often met with failure until specific activation and initiation techniques were employed.[13]

Pre-Reaction Setup and Reagent Preparation

Success in Grignard synthesis is overwhelmingly dependent on rigorous preparation, particularly the exclusion of atmospheric moisture and the activation of the magnesium metal.

Magnesium Activation: Overcoming the Oxide Layer

Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[5][10][14] This layer must be disrupted or removed to expose the reactive metal surface.

Common Activation Methods:

MethodDescriptionAdvantagesDisadvantages
Iodine A few crystals of I₂ are added. The iodine reacts with Mg to form MgI₂, which helps etch the oxide layer. A visible color change from purple to colorless indicates initiation.[14][15]Simple, visually easy to monitor.Can sometimes be insufficient for very stubborn reactions.
1,2-Dibromoethane (DBE) A small amount of DBE is added. It reacts readily with Mg to form MgBr₂ and ethylene gas. The observation of gas bubbles is a clear sign of activation.[10][14][16]Very effective; provides a clear visual cue (bubbling).Introduces another reagent into the flask.
Mechanical Activation Vigorous stirring of magnesium turnings under an inert atmosphere can physically break the oxide layer.[17]Reagent-free.May not be sufficient on its own; requires specialized equipment.
Entrainment Method A more reactive halide (e.g., ethyl bromide) is used to initiate the reaction, which then "entrains" the less reactive target halide.[13][16]Highly effective for unreactive halides.Requires addition of a secondary halide.

For the preparation of thiazole Grignard reagents, a combination of iodine and an entrainment agent has proven effective.[13]

Anhydrous Conditions: The Critical Factor

Grignard reagents are potent bases and will be rapidly quenched by protic sources, especially water, to form the corresponding hydrocarbon.[9][18] Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used.

  • Glassware: All flasks, condensers, and dropping funnels should be oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under a stream of inert gas (Nitrogen or Argon).

  • Solvents: Anhydrous ether-based solvents like diethyl ether or tetrahydrofuran (THF) are essential.[8][19] They stabilize the Grignard reagent by coordinating to the magnesium center.[19] Use freshly opened bottles of anhydrous solvent or solvent dried over a suitable agent (e.g., sodium/benzophenone).

Detailed Experimental Protocol

This protocol describes the formation of 2,5-Dimethyl-1,3-thiazol-4-ylmagnesium Iodide on a 10 mmol scale. All operations must be performed under a dry, inert atmosphere using Schlenk line techniques or a glovebox.

Materials and Reagents
Reagent/MaterialQuantityMolar Eq.Notes
Magnesium Turnings365 mg1.5
Iodine1-2 small crystalsCatalyticActivator
1,2-Dibromoethane~0.1 mLCatalyticActivator/Initiator
4-iodo-2,5-dimethyl-1,3-thiazole2.53 g1.0
Anhydrous Tetrahydrofuran (THF)40 mL-Solvent
Equipment
Three-necked round-bottom flask (100 mL)1-Oven or flame-dried
Reflux condenser1-With inert gas inlet
Pressure-equalizing dropping funnel (50 mL)1-
Magnetic stirrer and stir bar1-
Inert gas line (N₂ or Ar)1-
Syringes and needles--For transfers
Experimental Workflow

G cluster_workflow Grignard Preparation Workflow A 1. Setup & Purge Assemble dry glassware. Purge with N₂/Ar. B 2. Add Solids Add Mg turnings and I₂ crystal to the flask. A->B C 3. Activate Mg Add 1,2-dibromoethane. Observe bubbling. B->C D 4. Prepare Halide Solution Dissolve thiazole-iodide in 25 mL THF in dropping funnel. C->D E 5. Initiate Reaction Add ~2 mL of halide solution to the Mg slurry. Observe exotherm/color change. C->E F 6. Main Addition Add remaining halide solution dropwise, maintaining gentle reflux. E->F G 7. Drive to Completion Stir at room temp or gentle heat for 1-2 hours. F->G H 8. Reagent Ready Resulting dark grey/brown solution is ready for use in situ. G->H

Caption: Step-by-step experimental workflow for the preparation of the Grignard reagent.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-necked flask with the stir bar, reflux condenser (with inert gas inlet), and dropping funnel. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen or argon.

  • Magnesium Activation: Remove the dropping funnel and briefly add the magnesium turnings and one or two small crystals of iodine to the flask against a positive flow of inert gas. Reseal the flask. Add ~15 mL of anhydrous THF via syringe. Begin stirring. Add ~0.1 mL of 1,2-dibromoethane. Gentle warming with a heat gun may be necessary to initiate activation, which is confirmed by the disappearance of the iodine color and/or gentle bubbling of ethylene gas.

  • Preparation of Halide: In a separate dry flask, dissolve the 4-iodo-2,5-dimethyl-1,3-thiazole (2.53 g, 10 mmol) in 25 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation: Once the magnesium is activated, add approximately 2 mL of the thiazole iodide solution from the dropping funnel to the stirring magnesium slurry. The reaction mixture may become warm, and a color change is often observed. If the reaction does not start, cease addition and warm the flask gently until initiation is confirmed (exotherm).

  • Addition: Once the reaction has initiated, add the remainder of the thiazole iodide solution dropwise from the funnel at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.

  • Completion: After the addition is complete, the reaction mixture will typically appear as a dark grey or brown solution/slurry. Continue stirring for an additional 1-2 hours at room temperature or with gentle heating (40-50°C) to ensure all the magnesium has reacted.

  • Usage: Cool the resulting Grignard reagent to room temperature. The reagent is now ready for use in situ. The theoretical concentration is approximately 0.25 M.

Quantification and Application

Grignard reagents are almost exclusively used directly in solution. It is often necessary to determine their exact concentration before use in a subsequent reaction.

Titration for Quantification

A common method involves titration against a known amount of I₂ or using a protic acid with an indicator.

Example Titration Protocol (using Iodine):

  • Accurately weigh ~254 mg of iodine (1 mmol) into a dry flask under an inert atmosphere.

  • Dissolve the iodine in ~5 mL of anhydrous THF. The solution will be dark brown.

  • Slowly add the prepared Grignard reagent solution via syringe until the dark brown color of the iodine just disappears.

  • Record the volume of Grignard reagent added. The concentration is calculated as (moles of I₂) / (volume of Grignard reagent in L).

Application in Synthesis: Reaction with an Electrophile

The 2,5-Dimethyl-1,3-thiazol-4-ylmagnesium Iodide can react with a variety of electrophiles. A classic example is the reaction with an aldehyde to form a secondary alcohol.[6][20]

Example Reaction with Benzaldehyde:

  • Cool the prepared Grignard reagent (10 mmol in 40 mL THF) to 0°C in an ice bath.

  • Slowly add a solution of benzaldehyde (1.01 mL, 10 mmol) in 5 mL of anhydrous THF dropwise.

  • After addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench: Cautiously pour the reaction mixture into a beaker containing ice and saturated aqueous ammonium chloride solution (~50 mL).

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol product, which can be purified by column chromatography.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Reaction fails to initiate Inactive magnesium (oxide layer); wet glassware/solvent; unreactive halide.Re-activate Mg with more DBE/I₂ and gentle heating. Ensure all components are scrupulously dry. Consider using an entrainment agent like ethyl bromide.[13][16]
Reaction is violently exothermic Addition of halide is too rapid; insufficient solvent.Immediately cool the flask in an ice bath. Slow down or stop the addition until the reaction is under control. Add more anhydrous solvent if necessary.
Low yield of Grignard reagent Incomplete reaction; premature quenching by moisture/air; side reactions (e.g., Wurtz coupling).Increase reaction time/temperature after addition. Check for leaks in the inert gas setup. Ensure slow addition to minimize localized high concentrations of halide that favor coupling.
Formation of white precipitate Formation of Mg(OH)₂ from reaction with water.The reaction has been compromised by moisture. The entire setup must be re-dried and started again with fresh anhydrous solvent.

Safety Precautions

  • Flammability: Diethyl ether and THF are extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Exotherm: Grignard reagent formation is highly exothermic and can become difficult to control, especially on a larger scale.[19][21] Always have an ice bath ready for cooling.

  • Moisture Reactivity: Grignard reagents react violently with water. Avoid all contact with moisture.

  • Inert Atmosphere: Work under a positive pressure of an inert gas (N₂ or Ar) to prevent both quenching by moisture and oxidation by air.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

References

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • Blomberg, C. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 878–881. [Link]

  • University of California, Davis. (n.d.). Formation of Grignard Reagents from Organic Halides. Chem 124. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Umpolung. [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. [Link]

  • Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses. University of Nebraska - Lincoln. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]

  • Kurkjy, R. P., & Brown, E. V. (1952). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. Journal of the American Chemical Society, 74(22), 5778–5781. [Link]

  • Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Journal of Chemical Reviews. [Link]

  • Allen Institute for AI. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. [Link]

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  • Tanimoto, H., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry. [Link]

  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(23), 7764–7767. [Link]

  • Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent. [Link]

  • ResearchGate. (n.d.). Results of the analysis of Grignard reagents. [Link]

  • Journal of the American Chemical Society. (1952). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds1,2. [Link]

  • Scilit. (n.d.). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds1,2. [Link]

  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
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  • National Institutes of Health. (2023). Chemoselective umpolung of thiols to episulfoniums for cysteine bioconjugation. [Link]

  • Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. Synthesis. [Link]

  • American Chemical Society. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cross-Coupling of 4-Iodo-2,5-Dimethyl-1,3-Thiazole

This is a technical support guide designed for researchers optimizing the cross-coupling of 4-iodo-2,5-dimethyl-1,3-thiazole . Status: Active Subject: Yield Optimization & Troubleshooting Applicable Chemistries: Suzuki-M...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers optimizing the cross-coupling of 4-iodo-2,5-dimethyl-1,3-thiazole .

Status: Active Subject: Yield Optimization & Troubleshooting Applicable Chemistries: Suzuki-Miyaura, Negishi, Sonogashira Target Substrate: 4-iodo-2,5-dimethyl-1,3-thiazole (1 )

Part 1: Executive Summary & Chemical Assessment

The Challenge: "The Ortho-Heteroatom Trap"

Coupling at the C4 position of a 2,5-substituted thiazole presents a unique convergence of electronic and steric challenges. While the C4-Iodine bond is theoretically reactive (I > Br > Cl), two specific factors frequently kill the yield:

  • The "N-S" Chelation Trap: The thiazole nitrogen (N3) and sulfur (S1) are soft Lewis bases. In standard catalytic cycles, these heteroatoms can coordinate to the Palladium center, displacing labile ligands (like PPh3) and forming an inactive "Pd-black" precipitate or a stable, non-reactive complex.

  • Steric Blocking (C5-Methyl): The methyl group at C5 is ortho to the reaction site (C4). Unlike a proton or a chlorine atom (as in 2,5-dichloro-4-iodothiazole), the methyl group exerts significant steric pressure, hindering the approach of the Pd-complex during oxidative addition and the incoming nucleophile during transmetalation.

Immediate Recommendations (The "Quick Fix")

If you are using Pd(PPh₃)₄ and seeing yields <40%, stop immediately. The monodentate phosphines are too labile and insufficiently bulky to protect the catalyst from thiazole coordination.

ParameterRecommendationRationale
Catalyst System Pd(dppf)Cl₂·DCM or XPhos Pd G2 Bidentate ligands (dppf) prevent chelation; Bulky Buchwald ligands (XPhos) overcome steric hindrance at C5.
Solvent 1,4-Dioxane/Water (4:1) or Toluene Dioxane promotes solubility; Toluene (anhydrous) is preferred if protodeboronation is the main side reaction.
Base K₃PO₄ (anhydrous) or Cs₂CO₃ Weaker bases reduce dehalogenation side-reactions common with hindered halides.

Part 2: Diagnostic Troubleshooting Guide

Use this logic flow to identify the root cause of your yield loss.

Symptom 1: Low Conversion (Starting Material Remains)

Diagnosis: Catalyst Deactivation or Failed Oxidative Addition.

  • Cause A (Poisoning): The thiazole N/S atoms have coordinated to the Pd.

    • Fix: Switch to a catalyst with a tighter bite angle or higher binding affinity, such as Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ .

  • Cause B (Sterics): The C5-Methyl is blocking the catalyst.

    • Fix: Use a "hotter" catalyst system designed for sterically hindered chlorides/iodides, such as Pd-PEPPSI-IPr or XPhos Pd G2 . Increase temperature to 100°C.

Symptom 2: Dehalogenation (Product is 2,5-dimethylthiazole)

Diagnosis:


-Hydride Elimination or Protodehalogenation.
  • Mechanism: The Pd-Ar species grabs a hydride (often from the solvent or base) instead of the coupling partner.

  • Fix:

    • Switch solvent from alcohols (MeOH/EtOH) to DMF or Toluene .

    • Use anhydrous conditions (switch to Negishi coupling if persistent).

    • Increase the concentration of the coupling partner (Boronic acid/ester).

Symptom 3: Homocoupling of Partner (Ar-Ar)

Diagnosis: Oxidative induced coupling.

  • Cause: Presence of Oxygen or excess Cu (if using Sonogashira).

  • Fix: Rigorous degassing (Freeze-Pump-Thaw x3). Avoid sparging with a needle, which is often insufficient for sensitive thiazole couplings.

Part 3: Visualization & Logic

Workflow: Optimization Decision Tree

OptimizationLogic Start Start: Low Yield (<50%) CheckSM Analyze Crude NMR/LCMS: Is Starting Material (SM) left? Start->CheckSM SM_Yes Yes: SM Remains CheckSM->SM_Yes Incomplete Conversion SM_No No: SM Consumed CheckSM->SM_No Side Reactions CatChange Catalyst Poisoning/Sterics suspected. Action: Switch to Pd(dppf)Cl2 or XPhos Pd G2 SM_Yes->CatChange TempUp Increase Temp to 100°C Switch Solvent to Dioxane CatChange->TempUp AnalyzeByprod Identify Major Byproduct SM_No->AnalyzeByprod Dehalo Dehalogenation (2,5-dimethylthiazole) Action: Switch to Anhydrous Toluene Use Cs2CO3 instead of K2CO3 AnalyzeByprod->Dehalo Mass = SM - 126 (I) + 1 (H) Homo Homocoupling (Ar-Ar) Action: Degas more rigorously Slow addition of Boronic Acid AnalyzeByprod->Homo Dimer of Partner

Figure 1: Decision logic for troubleshooting low yields in thiazole cross-coupling.

Part 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" Suzuki Coupling

Best for: Biaryl synthesis where the partner is a stable boronic acid.

Reagents:

  • 4-iodo-2,5-dimethyl-1,3-thiazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1)

Step-by-Step:

  • Charge: Add thiazole, boronic acid, base, and catalyst to a microwave vial or Schlenk tube.

  • Seal & Purge: Cap the vial. Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 12 hours (or 110°C for 1 hour in microwave).

  • Workup: Filter through Celite to remove Pd black. Concentrate.

    • Note: If the thiazole product is basic, avoid acidic washes during extraction.

Protocol B: The "Nuclear Option" Negishi Coupling

Best for: Highly hindered partners or when Suzuki fails due to dehalogenation.

Rationale: Organozinc reagents are more nucleophilic than boronic acids and the mechanism is less sensitive to the electronic deactivation of the thiazole ring.

Reagents:

  • 4-iodo-2,5-dimethyl-1,3-thiazole (1.0 equiv)

  • Organozinc reagent (R-ZnBr) (1.5 equiv, prepared in THF)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd-PEPPSI-IPr (2 mol%)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Preparation: In a glovebox or under strict Argon flow, add the thiazole and catalyst to a dry flask.

  • Solvent: Add anhydrous THF.

  • Addition: Add the R-ZnBr solution dropwise at Room Temperature.

  • Activation: Stir at RT for 30 mins, then heat to 60°C if monitoring shows slow conversion.

  • Quench: Cool to 0°C, quench with saturated NH₄Cl.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use the thiazole as the boronic acid partner instead? A: Avoid this if possible. Thiazolyl-4-boronic acids/esters are notoriously unstable and prone to rapid protodeboronation (losing the boron group) in aqueous base. It is chemically superior to keep the thiazole as the electrophile (iodide) and use a stable aryl/alkyl boronic acid partner.

Q: Why is my reaction turning black immediately? A: Immediate black precipitation indicates "Pd-black" formation—your catalyst is decomposing before it can enter the catalytic cycle. This confirms that your ligand is too weak to hold the Pd against the chelating power of the thiazole sulfur. Switch to Pd(dppf)Cl₂ or add free ligand (e.g., XPhos).

Q: The 5-methyl group seems to be blocking the reaction. What specific ligand handles this? A: For ortho-substituted heteroaryl halides, XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the industry standard. Its bulky isopropyl groups create a protective pocket that facilitates oxidative addition while preventing catalyst dimerization or poisoning.

References

  • Roger, J., Pogan, F., & Doucet, H. (2009).[2] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Negishi Coupling - Recent Literature and Protocols. Retrieved from [Link]

  • Li, H., et al. (2015).[3] Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling. Organic Letters. Retrieved from [Link]

Sources

Optimization

Purification techniques for 4-iodo-2,5-dimethyl-1,3-thiazole reaction mixtures

Current Status: ● System Online Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Context: User is struggling with the isolation and purification of 4-iodo-2,5-dimethyl-1,3-thiazole following electrop...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status:System Online Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Context: User is struggling with the isolation and purification of 4-iodo-2,5-dimethyl-1,3-thiazole following electrophilic iodination (e.g., using NIS or


).

Introduction: The "Thiazole Trap"

Welcome to the technical support hub. Synthesizing 4-iodo-2,5-dimethyl-1,3-thiazole seems straightforward—typically involving the electrophilic iodination of 2,5-dimethylthiazole at the C4 position. However, the purification is often deceptive.

The core challenge is that the starting material (2,5-dimethylthiazole) and the product often share similar


 values on silica gel, leading to co-elution. Furthermore, the iodine-carbon bond at the C4 position renders the molecule sensitive to light and heat, leading to "purple tar" formation during standard workups.

This guide moves beyond generic advice, utilizing physicochemical differences (specifically basicity and lipophilicity) to achieve separation without relying solely on difficult chromatography.

Part 1: The Triage Protocol (Visual Workflow)

Before choosing a method, determine the state of your crude mixture using this decision matrix.

Purification_Workflow Start Crude Reaction Mixture Check_SM Contains >5% Starting Material? Start->Check_SM Acid_Base Method A: pH-Controlled Extraction (Exploit pKa difference) Check_SM->Acid_Base Yes (Critical Step) Check_Tar Is mixture black/tarry? Check_SM->Check_Tar No Acid_Base->Check_Tar SM Removed Reductive_Wash Method B: Reductive Quench (Na2S2O3) Check_Tar->Reductive_Wash Yes Chromatography Method C: Flash Chromatography (Amine-modified Silica) Check_Tar->Chromatography No (Clean oil) Reductive_Wash->Chromatography Distillation Method D: Kugelrohr Distillation (High Vacuum) Chromatography->Distillation If purity <98%

Figure 1: Purification Decision Matrix. Note that Method A (Acid-Base) is the most efficient "pre-column" step to remove starting material.

Part 2: Troubleshooting Tickets

Ticket #001: "I cannot separate the starting material from the product."

Status: High Priority Root Cause: Similar polarity (


 values) on silica gel.
The Fix: pKa-Controlled Extraction (The "Basicity Tuning" Method). 

This is the most powerful technique for this specific molecule. Thiazoles are basic due to the nitrogen atom. However, the introduction of an Iodine atom at C4 exerts an inductive electron-withdrawing effect (-I) , which significantly lowers the basicity of the product compared to the starting material.

  • 2,5-dimethylthiazole: pKa

    
     6.4 (More Basic)
    
  • 4-iodo-2,5-dimethylthiazole: pKa

    
     3.0–4.0 (Less Basic) [Estimated based on halo-thiazole trends]
    

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (Diethyl Ether or MTBE are best; DCM is acceptable).

  • The "Sweet Spot" Wash: Wash the organic layer with a Citrate-Phosphate Buffer (pH 4.5) or very dilute HCl (0.1 M).

    • Mechanism:[1] At pH 4.5, the starting material (pKa ~6.4) will be largely protonated (

      
      ) and move into the aqueous layer. The iodinated product (pKa < 4) will remain unprotonated and stay in the organic layer.
      
  • Validation: Check the organic layer by TLC. The spot for the starting material should be faint or gone.

  • Recovery (Optional): Basify the aqueous layer (pH > 9) and extract with DCM to recover unreacted starting material for recycling.

Ticket #002: "The reaction mixture turned black and yields are low."

Status: Common Issue Root Cause: Oxidative decomposition and free iodine. The Fix: Reductive Quench & Stabilization.

Iodination reactions (especially using


 or NIS) often generate free iodine (

) as a byproduct, which promotes polymerization and "tarring" of the electron-rich thiazole ring.

Protocol:

  • Quench: Immediately upon reaction completion, pour the mixture into a stirred solution of 10% Sodium Thiosulfate (

    
    ) .
    
    • Visual Cue: The dark purple/black color should instantly fade to yellow or orange.

  • Wash: After extraction, wash the organic layer with 10% Sodium Metabisulfite to ensure all oxidative species are neutralized.

  • Drying: Use

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate).
    
    
    is slightly Lewis acidic and can degrade sensitive iodinated heterocycles on the surface.
Ticket #003: "The product decomposes on the column (streaking/tailing)."

Status: Technical Root Cause: Interaction with acidic silanols on Silica Gel. The Fix: Amine-Modified Stationary Phase.

The basic nitrogen of the thiazole interacts with the acidic protons of silica gel (


), causing peak broadening (tailing) and potential de-iodination.

Protocol:

  • Pre-treatment: Slurry your silica gel in the starting eluent containing 1% Triethylamine (TEA) .

  • Eluent: Run the column with 1% TEA in the mobile phase (e.g., Hexane:EtOAc:TEA 90:9:1).

  • Alternative: If available, use Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and gentler on iodinated heterocycles.

Data: Solvent System Efficiency

Solvent System (v/v)Additive

(Product)
Separation QualityNotes
Hexane:EtOAc (9:1)None0.45PoorSM co-elutes; tailing observed.
Hexane:EtOAc (9:1)1% TEA 0.55Good Tailing suppressed; SM moves slower.
DCM:MeOH (98:2)None0.60ModerateGood solubility, but poor resolution.
TolueneNone0.35ExcellentOrthogonal selectivity to Hex/EtOAc.

Part 3: Stability & Storage (FAQ)

Q: My product turned purple after 2 days in the fridge. Why? A: This is Photo-Deiodination . The C-I bond is weak. Exposure to light causes homolytic cleavage, releasing iodine radical (


), which dimerizes to 

(purple).
  • Fix: Store the product in an amber vial wrapped in aluminum foil. Store at -20°C under Argon. Add a stabilizer like Copper turnings or silver wire to the vial if storing for months (scavenges free iodide).

Q: Can I distill this compound? A: Yes, but with caution. 4-iodo-2,5-dimethylthiazole has a high boiling point.

  • Requirement: You need a high vacuum (< 0.5 mmHg).

  • Risk: Prolonged heating can cause explosion or rapid decomposition. Kugelrohr distillation is preferred over fractional distillation because the residence time of the compound in the heat zone is short.

References

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Detailed pKa trends in azoles and effect of halogen substituents).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for purification of basic heterocycles).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

Sources

Troubleshooting

Technical Support: Thiazole Synthesis &amp; Functionalization Integrity

Introduction: The Iodine "Velcro" Problem In thiazole medicinal chemistry (e.g., analogs of Dasatinib or Ritonavir), an iodine substituent is rarely the final structural goal. Instead, it serves as a critical "Velcro" pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Iodine "Velcro" Problem

In thiazole medicinal chemistry (e.g., analogs of Dasatinib or Ritonavir), an iodine substituent is rarely the final structural goal. Instead, it serves as a critical "Velcro" patch—a handle for late-stage diversification via cross-coupling or metalation.

However, the thiazole ring is electron-deficient, making the C–I bond chemically labile. The primary failure mode is protodeiodination (replacement of Iodine with Hydrogen), which renders the scaffold useless for further functionalization. This guide addresses the three critical phases where this occurs: Ring Construction (Hantzsch), Activation (Metalation), and Decoration (Cross-Coupling).

Module 1: Cross-Coupling (The "Decoration" Phase)

Status: CRITICAL Issue: "I am performing a Suzuki coupling on a 2-iodothiazole, but I am isolating the protonated thiazole (hydrodehalogenation) instead of the coupled product."

1.1 The Mechanistic Root Cause

The enemy is the formation of a Palladium-Hydride (LnPd-H) species.[1] In standard protocols, this occurs via:

  • 
    -Hydride Elimination:  From alkyl groups on the ligand or reagents.
    
  • Alkoxide Oxidation: If using alcoholic solvents (MeOH, EtOH), the base generates an alkoxide which coordinates to Pd, undergoes

    
     elimination, oxidizes the alcohol to an aldehyde, and leaves a hydride on the Palladium.
    
  • Transmetalation Failure: If the boronic acid transmetalation is slow (common with electron-poor thiazoles), the Pd(II)-Ar intermediate waits, increasing the statistical probability of capturing a hydride.

1.2 Diagnostic Visualization

Hydrodehalogenation Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I TransMet Transmetalation (Ar-Pd-R) OxAdd->TransMet R-B(OH)2 / Base Alkoxide Alkoxide Coordination (from Solvent/Base) OxAdd->Alkoxide Slow Transmetalation Prod Coupled Product (Ar-R) TransMet->Prod Reductive Elim. Prod->Pd0 BetaElim β-Hydride Elimination Alkoxide->BetaElim Heat PdH Pd-H Species BetaElim->PdH Aldehyde release Deiod Protodeiodination (Ar-H + Pd(0)) PdH->Deiod Reductive Elim. Deiod->Pd0

Caption: The "Race Condition." If Transmetalation is slow, the Alkoxide pathway hijacks the cycle, leading to deiodination.

1.3 Protocol: The "Anhydrous/Aprotic" System

To stop deiodination, you must starve the reaction of hydride sources.[2]

The "Safe Suzuki" Protocol for Iodothiazoles:

  • Solvent Switch: Do NOT use MeOH, EtOH, or wet DMF.

    • Recommendation: Use Toluene or 1,4-Dioxane (Anhydrous).

  • Base Switch: Do NOT use ethoxides or methoxides.

    • Recommendation: Use Anhydrous K₃PO₄ or Cs₂CO₃ . These bases are insoluble in toluene, creating a heterogeneous "slow-release" effect that minimizes Pd-coordination.

  • Catalyst Control: Use a catalyst with a bulky, electron-rich ligand to accelerate the reductive elimination of the desired product.[2]

    • Recommendation:Pd(dppf)Cl₂ or XPhos Pd G4 .

ComponentStandard (High Risk)Optimized (Low Risk)Rationale
Solvent Methanol / EthanolToluene / DioxaneEliminates alkoxide-mediated hydride generation.
Base NaOEt / NaOMeK₃PO₄ / CsFRemoves strong nucleophiles that coordinate Pd.
Ligand PPh₃SPhos / XPhosBulky ligands speed up C-C bond formation, beating the side reaction.
Water 50% v/v<5% or 0%Water promotes protodeboronation; minimize it.
Module 2: Metalation (The "Activation" Phase)

Status: CAUTION Issue: "I am trying to lithiate 2,4-dibromothiazole to selectively trap at C2, but I get a mixture of scrambled products and protonated species."

2.1 The Problem: Halogen Dance & Temperature

Thiazoles are prone to the "Halogen Dance" (base-catalyzed halogen migration) and rapid protonation by trace moisture. Traditional n-BuLi is often too nucleophilic and requires -78°C, which is difficult to scale.

2.2 Solution: The Turbo Grignard

Using Knochel’s Turbo Grignard (i-PrMgCl[3]·LiCl ) allows for Iodine/Bromine-Magnesium exchange at higher temperatures (0°C to -20°C) without scrambling. The LiCl breaks up the polymeric magnesium aggregates, making the reagent more reactive kinetically but thermodynamically stable enough to prevent "dancing."

2.3 Protocol: Selective Exchange

Reagents:

  • Substrate: 2,4-diiodothiazole (or similar).

  • Reagent: i-PrMgCl·LiCl (1.3M in THF).

  • Electrophile: Aldehyde, Ketone, or Iodine (for migration studies).

Step-by-Step:

  • Dry Down: Flame-dry flask under Argon. Thiazoles are hygroscopic; dry the starting material under high vacuum for 1 hour.

  • Cooling: Dissolve substrate in anhydrous THF. Cool to -20°C (Cryocooler or Ice/Salt). Do not go to -78°C; the exchange might be too slow.

  • Exchange: Add i-PrMgCl·LiCl dropwise.

    • Monitoring: Pull an aliquot at 15 min, quench with MeOD. Check NMR/MS.

    • Success: >95% Deuterium incorporation at C2 (or C5 depending on substitution).

    • Failure: If you see Hydrogen (proton), your system is wet.

  • Trapping: Add the electrophile. Warm to RT only after addition.

Module 3: Hantzsch Synthesis (The "Construction" Phase)

Status: STABLE Issue: "My


-iodo ketone decomposes before it can cyclize with the thioamide."
3.1 The Stability Paradox

Hantzsch synthesis creates H-X acid as a byproduct. If X=I (from an iodo-ketone), you generate HI. HI is a strong reducing agent and can reduce the alpha-haloketone back to the ketone before cyclization occurs.

3.2 Optimization Strategy
  • Scavengers: Add a mild base or scavenger to neutralize HI immediately upon formation.

    • Agent:NaHCO₃ (solid suspension) or Molecular Sieves (4Å) .

  • Leaving Group Swap: If the iodine on the final thiazole is intended to be at position 5 (from the ketone), start with an

    
    -bromo ketone and iodinate post-cyclization using NIS (N-Iodosuccinimide). It is chemically safer to iodinate the stable aromatic ring than to cyclize a fragile iodoketone.
    
  • One-Pot Iodine Catalysis: Instead of using an

    
    -halo ketone, use the parent ketone + thiourea + Molecular Iodine (I₂) .
    
    • Mechanism:[4][5][6][7] Iodine halogenates the ketone in situ, which immediately gets trapped by the thiourea. This minimizes the lifetime of the unstable intermediate.

References
  • Mechanisms of Hydrodehalogenation

    • Title: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions.[7]

    • Source:Organometallics2011, 30, 5196–5209.
    • URL:[Link]

  • Prevention in Suzuki Couplings

    • Title: A General and Efficient Catalyst System for a Suzuki-Miyaura Coupling of 5-Membered Heterocycles.
    • Source:Tetrahedron2005, 61, 9855–9860.
    • URL:[Link]

  • Turbo Grignard Applications

    • Title: Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of LiCl.
    • Source:Angew. Chem. Int. Ed.2004, 43, 3333–3336.
    • URL:[Link]

  • Iodine-Mediated Hantzsch Synthesis

    • Title: Molecular Iodine as a Versatile Reagent for Hantzsch Synthesis of 2-Aminothiazole Derivatives.[8]

    • Source:Journal of Sulfur Chemistry2008, 29, 29–34.
    • URL:[Link]

Sources

Optimization

Preventing oxidative degradation of iodothiazoles during storage

Case ID: #ISO-TZ-001 Status: Open Priority: High (Compound Integrity Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Group Executive Summary Iodothiazoles are high-value heterocyclic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #ISO-TZ-001 Status: Open Priority: High (Compound Integrity Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Group

Executive Summary

Iodothiazoles are high-value heterocyclic intermediates frequently used in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). However, they exhibit a dual-mode instability profile: photolytic deiodination and oxidative degradation of the sulfur heterocycle.

This guide provides a self-validating system to prevent the "browning" (iodine liberation) and purity loss often observed during storage.

Module 1: Root Cause Analysis (The "Why")

To prevent degradation, one must understand the failure mechanism. Iodothiazoles degrade via two distinct but often synergistic pathways.

A. Photolytic Deiodination (The "Browning" Effect)

The Carbon-Iodine (C-I) bond is the weakest among common organic halides (Bond Dissociation Energy ~50-65 kcal/mol). Exposure to UV or ambient visible light causes homolytic cleavage, generating a thiazolyl radical and an iodine radical. The iodine radicals recombine to form elemental iodine (


), which acts as an autocatalyst for further degradation and causes the characteristic yellow/brown discoloration.
B. Sulfur Oxidation

The thiazole sulfur atom has a lone pair that, while part of the aromatic system, remains susceptible to oxidation by atmospheric oxygen (


), especially in solution or if the solid is amorphous (high surface area). This leads to the formation of thiazole 

-oxides and sulfones, which desymmetrize the ring and destroy aromaticity.
Visualization: Degradation Pathways

The following diagram illustrates the cascade of failure when proper storage is neglected.

Iodothiazole_Degradation Start Intact Iodothiazole Trigger_Light UV/Vis Light Start->Trigger_Light Exposure Trigger_Air Atmospheric O2 Start->Trigger_Air Exposure Radical Thiazolyl Radical + I• Trigger_Light->Radical Homolysis Sulfoxide Thiazole S-Oxide Trigger_Air->Sulfoxide Oxidation Iodine Free Iodine (I2) (Brown Color) Radical->Iodine Dimerization RingOpen Ring Opening/ Polymerization Radical->RingOpen Recombination Iodine->Start Catalyzes further degradation Sulfoxide->RingOpen Instability

Figure 1: Dual-pathway degradation mechanism showing photolytic cleavage and oxidative ring instability.

Module 2: The "Gold Standard" Storage Protocol

Do not rely on standard "fridge storage." Follow this self-validating workflow to ensure compound integrity over 6+ months.

Step-by-Step SOP
  • Purification Check: Ensure the compound is free of transition metal residues (from synthesis) before storage. Residual metals catalyze S-oxidation.

  • Drying: Lyophilize or dry under high vacuum to remove water. Moisture lowers the activation energy for ring-opening hydrolysis.

  • Inert Atmosphere (The Critical Step):

    • Place the vial in a Schlenk flask.

    • Perform 3 cycles of Vacuum/Argon backfill. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for solids.

  • Physical Barrier:

    • Cap the vial tightly.

    • Wrap the cap junction with Parafilm (short term) or Teflon tape (long term) to prevent gas exchange.

    • Wrap the entire vial in Aluminum Foil to create a zero-light environment.

  • Thermal Control: Store at -20°C or below .

Comparative Storage Data

The table below summarizes stability outcomes based on internal stress-testing data.

Storage ConditionAtmosphereLight ProtectionStability DurationPrimary Failure Mode
Benchtop (25°C) AirNone< 1 WeekRapid browning (Iodine release)
Refrigerator (4°C) AirAmber Vial2-4 WeeksSlow S-oxidation
Freezer (-20°C) AirFoil Wrap1-2 MonthsSurface oxidation
Freezer (-20°C) Argon Foil Wrap > 6 Months Stable
Visualization: Storage Workflow

Storage_Workflow Step1 1. Vacuum Dry (Remove H2O) Step2 2. Argon Flush (Remove O2) Step1->Step2 Step3 3. Seal & Foil (Block Light) Step2->Step3 Step4 4. Cryo-Storage (-20°C) Step3->Step4 Check Validation: Is solid white/off-white? Step4->Check Check->Step1 No (Repurify) Check->Step4 Yes (Continue)

Figure 2: Standard Operating Procedure (SOP) for long-term storage of iodothiazoles.

Module 3: Troubleshooting Scenarios (Q&A)

Q1: My white iodothiazole solid has turned yellow/brown. Can I still use it?

  • Diagnosis: This is the "Iodine Fingerprint." Photolysis has occurred, releasing elemental iodine (

    
    ).
    
  • Solution:

    • Dissolve the solid in an organic solvent (e.g., DCM or EtOAc).

    • Wash with a 10% aqueous solution of Sodium Thiosulfate (

      
      ) . This reduces the brown 
      
      
      
      back to colorless iodide (
      
      
      ).
    • Dry the organic layer, concentrate, and re-check purity by NMR.

    • Warning: If the color is dark brown/black, significant polymerization has likely occurred; repurification by column chromatography is required.

Q2: The NMR looks messy in the aromatic region, but the color is fine.

  • Diagnosis: This indicates S-oxidation (sulfoxide formation). Sulfoxides are often colorless but shift the adjacent proton signals downfield due to electron withdrawal.

  • Solution: S-oxides are difficult to reverse. If the impurity level is <5%, you may proceed with robust reactions (e.g., Suzuki coupling), but yield will suffer. For sensitive applications, recrystallize or discard.

Q3: I stored it in an amber vial, but it still degraded.

  • Diagnosis: Amber vials block UV (<400nm) but transmit visible light. The C-I bond in electron-rich heterocycles can be cleaved by visible blue light.

  • Corrective Action: Always use aluminum foil or opaque boxes for complete photon exclusion.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store iodothiazoles in solution (e.g., DMSO/DMF stocks)? A: No. Solutions drastically increase the rate of degradation because:

  • Diffusion of oxygen is faster in liquid.

  • Solvents like DMSO can act as oxidants themselves under certain conditions.

  • Radical propagation is more efficient in solution. Always store as a dry solid.

Q: Does the position of the iodine matter (2-iodo vs. 4-iodo vs. 5-iodo)? A: Yes.

  • 2-Iodothiazoles: Most unstable due to the electron-withdrawing effect of the adjacent Nitrogen and Sulfur, weakening the C-I bond [1].

  • 5-Iodothiazoles: Moderately stable.

  • 4-Iodothiazoles: Generally the most stable isomer.

Q: How do I transport this to a collaborator? A: Ship on dry ice. If dry ice is not possible, vacuum seal the vial in a secondary bag with an oxygen scavenger sachet and wrap heavily in foil.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiazole. Retrieved from [Link]

  • Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • West Pharmaceutical Services (2020). Light Sensitive Drug Products Need Protection.[1][2][3] Retrieved from [Link][3][4]

Sources

Troubleshooting

Technical Support Center: Purification of 4-iodo-2,5-dimethyl-1,3-thiazole

[1][2][3][4] Executive Summary & Compound Profile Welcome to the Technical Support Center. You are likely working with 4-iodo-2,5-dimethyl-1,3-thiazole as a coupling partner for Suzuki or Stille cross-couplings.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with 4-iodo-2,5-dimethyl-1,3-thiazole as a coupling partner for Suzuki or Stille cross-couplings.[1][2][3][4]

This compound presents a specific purification challenge: it is often a low-melting solid or an oil that crystallizes slowly. Unlike high-melting solids that crash out of solution easily, this intermediate is prone to "oiling out" (liquid-liquid phase separation) rather than forming a clean crystal lattice.[1][2][3][4]

Compound Profile:

  • Physical State: Low-melting solid or oil (dependent on purity).[1][2][3][4]

  • Lipophilicity: Moderate (Lipophilic Iodine + Methyls vs. Polar Thiazole Core).[1][2][4]

  • Major Impurities:

    • Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ):[1][3] Causes purple/brown discoloration.[1][2]
      
    • Succinimide:[1][2][3][4] (If NIS was used for iodination).[1][2][4]

    • 2,5-Dimethylthiazole:[1][2][3][4][5] Unreacted starting material (Liquid).[1][2][4]

Solvent Selection Matrix

We do not recommend a single solvent but rather a Binary Solvent System .[1][2][4] The iodine atom increases lipophilicity, making the compound too soluble in pure organic solvents (like pure EtOH or EtOAc) for efficient recovery at room temperature.[3]

Primary Recommendation: The "Anti-Solvent" Approach
Solvent SystemRatio (v/v)MechanismBest For
Ethanol / Water 9:1 to 7:3 Cooling Crystallization. The compound is soluble in hot EtOH; water acts as the anti-solvent to force lattice formation upon cooling.[1][2][4]General Purity. Best for removing polar impurities like succinimide.[1][2][4]
Hexanes / Ethyl Acetate 10:1 to 5:1 Evaporative/Cooling. Dissolve in min.[1][2][4] EtOAc, add warm Hexanes until turbid, then cool.Drying. Best if the crude material is wet or if you need to remove non-polar tars.[4]
Pentane (Trituration) 100% Trituration (Washing). Not a true recrystallization.[1][3][4] Disperses the oil/solid to wash away surface impurities.[4][6]Oily Crudes. Use this if the compound refuses to solidify.[4]

Pre-Purification: The Critical "Hidden" Step[3]

STOP. Do not attempt to recrystallize dark purple or brown crude material directly.[1][2][4] Iodine impurities act as "crystal poisons," preventing the lattice from forming and promoting oiling out.[3]

The "Thiosulfate Wash" Protocol:

  • Dissolve crude 4-iodo-2,5-dimethyl-1,3-thiazole in Ethyl Acetate (EtOAc).[1][2][3][4]

  • Wash with 10% aqueous Sodium Thiosulfate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) .[1][2]
    
    • Observation: The organic layer should shift from purple/brown to pale yellow/orange.[4]

  • Wash with Brine, dry over

    
    , and concentrate.
    
  • Result: A yellow/orange oil or solid ready for recrystallization.[1][2][4]

Step-by-Step Recrystallization Protocol

Method A: Ethanol/Water (Standard)[1][3]
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute Ethanol dropwise while heating (50-60°C) until fully dissolved.

    • Note: Do not boil aggressively; thiazoles can be volatile or thermally unstable.[1][2][4]

  • Anti-Solvent Addition: Remove from heat. Add warm water dropwise until a faint, persistent cloudiness (turbidity) appears.[2][3][4]

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.[1][2][4]

  • Slow Cooling: Wrap the flask in a towel (insulation) and let it reach room temperature undisturbed.

  • Crystallization: Once at RT, move to a

    
     fridge, then 
    
    
    
    freezer.
  • Filtration: Collect crystals via vacuum filtration.[1][2][4][7] Wash with cold 20% EtOH/Water.[1][2][4]

Method B: The "Oiling Out" Rescue (Graphviz Workflow)

If your compound forms a liquid blob at the bottom instead of crystals, follow this rescue workflow.

RecrystallizationRescue Start Issue: Compound Oils Out (Liquid phase separates at bottom) Reheat 1. Re-heat solution until homogeneous (clear). Start->Reheat AddSolvent 2. Add small amount of Primary Solvent (EtOH). Reheat->AddSolvent Seed 3. Add Seed Crystal (or scratch glass). AddSolvent->Seed CoolSlow 4. Cool VERY slowly. (Insulate flask). Seed->CoolSlow Check Did crystals form? CoolSlow->Check Success Proceed to Filtration Check->Success Yes Fail Still Oiling Out? Check->Fail No Triturate Switch Strategy: Evaporate to oil. Triturate with cold Pentane/Hexane. Fail->Triturate

Figure 1: Decision tree for rescuing a recrystallization that has "oiled out." This is common with low-melting thiazoles.[1][2][3][4]

Troubleshooting & FAQs

Q1: My product is a dark brown oil and won't solidify. What is wrong?

  • Diagnosis: Iodine contamination.[1][2][4]

  • Fix: You skipped the Pre-Purification step. Re-dissolve in EtOAc and wash with Sodium Thiosulfate.[2][4] Iodine suppresses the melting point, keeping it liquid.[3]

Q2: I lost 80% of my yield. The mother liquor is still yellow. [3]

  • Diagnosis: The compound is too soluble in the solvent system.[4]

  • Fix:

    • Concentrate the mother liquor (filtrate) to half volume.[4]

    • Cool to

      
       to induce a "second crop" of crystals.
      
    • Next time, use less Ethanol and more Water/Hexane.[2][3][4][8]

Q3: Can I use Acetone?

  • Answer: Avoid Acetone if possible. While it dissolves the compound well, it is very hard to crystallize low-melting solids from acetone because its boiling point is low, and it holds onto organic solutes tightly.[2][3] Ethanol/Water provides a better polarity gradient.[1][2][4]

Q4: Is the iodine atom stable during heating?

  • Answer: Generally, yes, but prolonged boiling in nucleophilic solvents (like MeOH) can lead to trace substitution or decomposition.[2][3] Keep the temperature below

    
     and minimize heating time.
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3][4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][4] (Standard reference for general purification of heterocycles and removal of trace iodine). [1][3]

  • Gomha, S. M., et al. (2021).[2][3][4][9] Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Dove Medical Press.[1][2][4] (Demonstrates recrystallization of similar thiazole derivatives from Ethanol/Dioxane systems).

  • Organic Syntheses. 2,4-Dimethylthiazole. Org. Synth. 1945, 25,[2][3] 35. (Foundational text on the physical properties and handling of dimethylthiazoles).

  • ResearchGate Community. Discussions on Purification of Organic Heterocyclic Molecules. (Consensus on "oiling out" rescue techniques for low-melting heterocycles).[1][2][3][4]

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in 4-iodo-2,5-dimethyl-1,3-thiazole Derivatives

Welcome to the technical support center for the synthesis and functionalization of 4-iodo-2,5-dimethyl-1,3-thiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and functionalization of 4-iodo-2,5-dimethyl-1,3-thiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile heterocyclic scaffold. Here, we move beyond simple protocols to explore the underlying principles governing regioselectivity, troubleshoot common experimental hurdles, and provide robust, field-proven methodologies.

Conceptual Framework: Understanding Reactivity in the 2,5-Dimethylthiazole Core

The 1,3-thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. In the 2,5-dimethyl-1,3-thiazole system, the regiochemical outcome of these reactions is governed by a combination of electronic and steric factors.

  • Electronic Effects: The sulfur atom at position 1 is a weak activator and directs ortho to itself (the C2 position). The nitrogen atom at position 3 is deactivating due to its electronegativity. The methyl groups at C2 and C5 are electron-donating through hyperconjugation, activating the ring. The cumulative effect of these influences results in the C4 position being the most electron-rich and sterically accessible site for electrophilic attack. Computational studies, such as those employing Molecular Electrostatic Potential (MEP) analysis, consistently identify the C4 position as the region of highest negative potential, making it the most favorable site for reaction with an electrophile like I⁺.[1]

  • Kinetic vs. Thermodynamic Control: Direct iodination typically proceeds under kinetic control, favoring the most rapidly formed product, which corresponds to attack at the most nucleophilic C4 position.

Frequently Asked Questions (FAQs)

Q1: Why is direct electrophilic iodination of 2,5-dimethyl-1,3-thiazole highly regioselective for the C4 position?

A: The high regioselectivity is a result of the combined electronic directing effects of the ring heteroatoms and the methyl substituents. The sulfur atom (position 1) and the two methyl groups (positions 2 and 5) all contribute to increasing the electron density at the C4 position, making it the most nucleophilic carbon on the ring.[2][3] The nitrogen atom at position 3 is electron-withdrawing, which deactivates the adjacent C2 and C4 positions to some extent, but the activating effects of the other groups dominate at C4. This makes it the kinetic site of electrophilic attack.

Q2: What are the most reliable methods for synthesizing 4-iodo-2,5-dimethyl-1,3-thiazole?

A: The two primary strategies are direct electrophilic iodination and Directed ortho Metalation (DoM).

  • Direct Iodination: This is often the most straightforward method, using an electrophilic iodine source like iodine monochloride (ICl), N-Iodosuccinimide (NIS), or iodine in the presence of an oxidizing agent like mercury(II) oxide.[4]

  • Directed ortho Metalation (DoM): This method offers exceptional regioselectivity. It involves deprotonating the C4 position with a strong base (e.g., n-butyllithium) at low temperature, followed by quenching the resulting lithiated species with an iodine source (e.g., I₂).[5][6][7][8][9] This is particularly useful if direct iodination proves problematic or gives mixtures.

Q3: How stable is 4-iodo-2,5-dimethyl-1,3-thiazole and what are the best storage practices?

A: Iodinated thiazoles are generally stable compounds but can be sensitive to light and strong bases. Over time, slow decomposition can occur, releasing free iodine, which may discolor the material (turning it pink or brown). For long-term storage, it is recommended to keep the compound in an amber vial, under an inert atmosphere (argon or nitrogen), and refrigerated at 4°C.

Q4: What are the key NMR signals to confirm the successful synthesis of 4-iodo-2,5-dimethyl-1,3-thiazole?

A: For the starting material, 2,5-dimethylthiazole, you would expect to see a proton signal for H4. Upon successful iodination at the C4 position, this signal will disappear from the ¹H NMR spectrum. The two methyl signals will remain, likely with minor shifts. In the ¹³C NMR spectrum, the C4 carbon signal will shift significantly downfield and its intensity will decrease due to the quadrupolar relaxation effect of the iodine atom.

Q5: Why is this particular scaffold valuable in drug discovery?

A: The 4-iodo-2,5-dimethyl-1,3-thiazole scaffold is a powerful building block for several reasons. The thiazole ring itself is a "privileged scaffold," appearing in numerous approved drugs.[10] The iodo group at the C4 position serves as a versatile synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the rapid construction of compound libraries.[10][11][12]

Troubleshooting Guide

Issue 1: Low Yield During Direct Iodination

Q: My direct iodination of 2,5-dimethylthiazole using molecular iodine (I₂) is inefficient, resulting in low conversion and a complex mixture. How can I improve the yield?

A: Low yields in direct iodination are often due to an insufficiently electrophilic iodine source or suboptimal reaction conditions. Molecular iodine (I₂) itself is not a very powerful electrophile. To enhance reactivity, it must be activated.

Causality & Solutions:

  • Insufficient Electrophilicity: The reaction requires a source of "I⁺". Using I₂ alone with the electron-rich thiazole may not be sufficient.

    • Solution: Use a more potent iodinating agent or an activating additive. N-Iodosuccinimide (NIS) is an excellent choice as it provides a clean source of electrophilic iodine. Alternatively, using I₂ in combination with an oxidant like mercury(II) oxide (HgO) or ceric ammonium nitrate (CAN) generates a more reactive iodinating species in situ.[4][13]

  • Reversibility: The reaction can be reversible, with HI being a byproduct that can reduce the iodinated product back to the starting material.

    • Solution: Include a base (e.g., NaHCO₃) to scavenge the HI produced. Alternatively, using an oxidant (as mentioned above) also consumes the iodide byproduct, driving the reaction forward.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates and solubility.

    • Solution: Acetonitrile (MeCN), Dichloromethane (DCM), or Tetrahydrofuran (THF) are common choices. For NIS, MeCN is often preferred. Avoid highly protic solvents unless using specific acid-catalyzed conditions.

Table 1: Comparison of Common Iodination Conditions
Iodinating SystemSolventTypical Temp.AdvantagesDisadvantages
I₂ / NaHCO₃DCM / H₂ORoom TempMild, inexpensiveSlow, moderate yields
N-Iodosuccinimide (NIS)MeCNRoom TempHigh yields, cleanMore expensive than I₂
I₂ / HgODCMRoom TempEffective, drives equilibriumMercury waste is highly toxic
I₂ / CANMeCNRefluxStrong oxidant, good yieldsHarsh conditions, potential side reactions
Issue 2: Poor Regioselectivity or Isomer Formation

Q: I am observing a minor product that I suspect is an isomer. How can I ensure exclusive C4-iodination and avoid other products?

A: While direct iodination is generally selective for C4, trace amounts of other isomers can form under certain conditions. Furthermore, if your downstream chemistry involves strong bases, you might be observing a "Halogen Dance" rearrangement.

Causality & Solutions:

  • Thermodynamic Products: Under forcing conditions (high heat, long reaction times), you might begin to see thermodynamically favored products or decomposition.

    • Solution: Perform the iodination at the lowest temperature that allows for a reasonable reaction rate (e.g., 0°C to room temperature). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Directed ortho Metalation (DoM): For absolute regioselectivity, DoM is the superior method.[5][6][7]

    • Solution: Treat 2,5-dimethyl-1,3-thiazole with a strong lithium base like n-BuLi or LDA in an ethereal solvent (THF, Et₂O) at -78°C. This selectively deprotonates the most acidic proton at C4. Quenching the resulting anion with a solution of I₂ in THF will yield exclusively the 4-iodo derivative.[14][15]

  • Halogen Dance Rearrangement: This is a base-catalyzed intramolecular halogen migration.[16][17] If you treat an iodothiazole with a strong, non-nucleophilic base (like LDA), you can deprotonate an alternative position on the ring. This can lead to an equilibrium between anionic species, and upon quenching, result in a mixture of regioisomers.[18][19][20]

    • Solution: Avoid exposing your 4-iodo-2,5-dimethylthiazole to strong amide bases at elevated temperatures if you do not desire rearrangement. If you are performing a reaction that requires a strong base (like a deprotonation-alkylation sequence), ensure it is conducted at a very low temperature (-78°C) to minimize the risk of iodide migration.

Diagram: Potential Halogen Dance Side Reaction

Below is a diagram illustrating how a halogen dance could theoretically occur, leading to isomeric byproducts.

Halogen_Dance cluster_0 Halogen Dance Mechanism Start 4-Iodo-2,5-dimethylthiazole Anion1 Deprotonation at C4 (e.g., by another reaction) Start->Anion1 Strong Base (LDA) -78°C to 0°C Anion2 Anionic Intermediate (Iodide at C4) RearrangedAnion Rearranged Anion (Iodide at C5) Anion1->RearrangedAnion Iodide Migration (Equilibrium) RearrangedAnion->Anion1 Product2 5-Iodo Isomer (Side Product) RearrangedAnion->Product2 Proton quench (e.g., workup) Suzuki_Troubleshooting Start Failed Suzuki Coupling Check1 Was the system inert? (Degassed solvents, Ar/N₂ atmosphere) Start->Check1 Check2 Is the catalyst/ligand appropriate? (e.g., Pd(PPh₃)₄, XPhos) Check1->Check2 Yes Sol1 Action: Degas solvents thoroughly and ensure positive inert pressure. Check1->Sol1 No Check3 Is the base correct? (e.g., K₂CO₃, Cs₂CO₃) Check2->Check3 Yes Sol2 Action: Switch to a more robust ligand (e.g., SPhos, XPhos) or a different Pd precatalyst. Check2->Sol2 No Check4 Is the temperature optimal? (Typically 80-100 °C) Check3->Check4 Yes Sol3 Action: Screen different bases. Try Cs₂CO₃ for difficult couplings. Check3->Sol3 No Check5 Are starting materials pure? Check4->Check5 Yes Sol4 Action: Screen temperatures. Start at 80 °C and increase if needed. Check4->Sol4 No Sol5 Action: Re-purify starting materials. Boronic acid may have degraded. Check5->Sol5 No

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Table 2: Recommended Starting Conditions for Suzuki Coupling
ComponentConditionNotes
Substrate 4-iodo-2,5-dimethylthiazole1.0 equiv
Boronic Acid Aryl/Vinyl Boronic Acid1.2 - 1.5 equiv
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)2-5 mol%
Ligand (If using Pd source without ligand)4-10 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equiv
Solvent 1,4-Dioxane / H₂O (4:1)Degassed
Temperature 80 - 100 °CMonitor by TLC/LC-MS
Table 3: Recommended Starting Conditions for Sonogashira Coupling
ComponentConditionNotes
Substrate 4-iodo-2,5-dimethylthiazole1.0 equiv
Alkyne Terminal Alkyne1.2 - 1.5 equiv
Pd Catalyst PdCl₂(PPh₃)₂2-3 mol%
Cu Co-catalyst CuI4-6 mol%
Base/Solvent Et₃N or DIPEAAnhydrous, Degassed
Temperature Room Temp to 50 °CIodides are often reactive at RT [21]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-iodo-2,5-dimethyl-1,3-thiazole via Direct Iodination

Principle: This protocol uses N-Iodosuccinimide (NIS) as a mild and efficient electrophilic iodine source for the direct C-H functionalization of the thiazole ring at the C4 position.

Materials:

  • 2,5-dimethyl-1,3-thiazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line

Procedure:

  • To a round-bottom flask under an argon atmosphere, add 2,5-dimethyl-1,3-thiazole (1.0 equiv).

  • Dissolve the thiazole in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Protect the flask from light by wrapping it in aluminum foil.

  • Add N-Iodosuccinimide (1.05 equiv) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any remaining NIS/iodine.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the title compound as a pale yellow oil or solid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Principle: This protocol describes the C-C bond formation between 4-iodo-2,5-dimethyl-1,3-thiazole and an arylboronic acid using a standard palladium catalyst. [22][23] Materials:

  • 4-iodo-2,5-dimethyl-1,3-thiazole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Schlenk flask, condenser, argon/nitrogen line

Procedure:

  • To an oven-dried Schlenk flask, add 4-iodo-2,5-dimethyl-1,3-thiazole (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring for 8-16 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired 4-aryl-2,5-dimethyl-1,3-thiazole.

References
  • Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. Benchchem.
  • Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. ResearchGate.
  • Directed ortho metalation. Wikipedia. Available from: [Link]

  • Directed (ortho) Metallation. University of Michigan.
  • Suzuki coupling protocols for 2,5-dichloro-4-iodo-1,3-thiazole. Benchchem.
  • The halogen dance reaction of iodooxazole catalyzed by bromooxazole. ResearchGate. Available from: [Link]

  • Directed Ortho Metalation Guide. Scribd. Available from: [Link]

  • ortho metalation. Andrew G Myers Research Group, Harvard University.
  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. RSC Publishing. Available from: [Link]

  • Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. PubMed. Available from: [Link]

  • DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. Available from: [Link]

  • Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Hokkaido University.
  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Sci-Hub. Available from: [Link]

  • Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry. Benchchem.
  • Halogen dance reactions—A review. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. LOCKSS.
  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Application Notes and Protocols for the Functionalization of 2,5-Dichloro-4-iodo-1,3-thiazole. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... ResearchGate. Available from: [Link]

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
  • Sonogashira coupling. YouTube. Available from: [Link]

  • Sonogashira Coupling Reaction Mechanism. YouTube. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. Available from: [Link]

  • Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. PubMed. Available from: [Link]

  • Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. Available from: [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PMC. Available from: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-iodo-2,5-dimethyl-1,3-thiazole for Researchers

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 4-iodo-2,5-dimethyl-1,3-thiazole, a substituted thiazole, represents a class of com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 4-iodo-2,5-dimethyl-1,3-thiazole, a substituted thiazole, represents a class of compounds with significant potential in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide provides a comprehensive, in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 4-iodo-2,5-dimethyl-1,3-thiazole.

Due to the absence of publicly available experimental mass spectra for this specific molecule, this guide will leverage established principles of mass spectrometry and comparative data from analogous compounds to predict its fragmentation pathways. This predictive approach is a powerful tool for researchers, offering a robust framework for interpreting experimental data when reference spectra are unavailable.

Our analysis will be grounded in a comparative study with its non-iodinated counterpart, 2,5-dimethyl-1,3-thiazole, to highlight the profound influence of the iodine substituent on the fragmentation cascade. Furthermore, a detailed experimental protocol for acquiring a mass spectrum of the title compound is provided, ensuring that this guide is not only theoretical but also of practical utility in the laboratory.

The Predicted Fragmentation Landscape of 4-iodo-2,5-dimethyl-1,3-thiazole

Under electron ionization (EI), a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a molecular ion (M+•).[1][2] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.[3][4]

For 4-iodo-2,5-dimethyl-1,3-thiazole, the molecular ion is expected at a mass-to-charge ratio (m/z) of 239. The primary fragmentation pathways are predicted to be dominated by the cleavage of the weakest bonds and the formation of the most stable fragments.

The C-I bond is significantly weaker than the C-H, C-C, C-N, and C-S bonds within the molecule. Therefore, the most favorable initial fragmentation step is the homolytic cleavage of the C-I bond, leading to the loss of an iodine radical. This is a common fragmentation pathway for iodo-aromatic and iodo-heterocyclic compounds.

The key predicted fragmentation pathways are as follows:

  • Formation of the Molecular Ion (m/z 239): The initial ionization event will produce the molecular ion [C₅H₆INS]⁺•.

  • Primary Fragmentation: Loss of Iodine (m/z 112): The most prominent fragmentation pathway is predicted to be the loss of an iodine radical (I•) from the molecular ion, resulting in the formation of the 2,5-dimethyl-1,3-thiazol-4-yl cation. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.

  • Secondary Fragmentation of the [M-I]⁺ Ion: The [M-I]⁺ ion (m/z 112) can undergo further fragmentation, likely involving the thiazole ring. This may include the loss of acetonitrile (CH₃CN) to yield a fragment at m/z 71, or the loss of a methyl radical (•CH₃) to give a fragment at m/z 97.

  • Alternative Fragmentations: While less probable, other fragmentation pathways could include the loss of a methyl radical from the molecular ion to give a fragment at m/z 224, or cleavage of the thiazole ring.

Below is a visual representation of the predicted fragmentation pathways.

G M [C₅H₆INS]⁺• m/z = 239 Molecular Ion I_loss - I• M->I_loss F1 [C₅H₆NS]⁺ m/z = 112 (Base Peak) CH3CN_loss - CH₃CN F1->CH3CN_loss CH3_loss - •CH₃ F1->CH3_loss F2 [C₃H₃S]⁺ m/z = 71 F3 [C₄H₃NS]⁺• m/z = 97 I_loss->F1 CH3CN_loss->F2 CH3_loss->F3

Caption: Predicted major fragmentation pathways of 4-iodo-2,5-dimethyl-1,3-thiazole.

Comparative Analysis: The Impact of Iodine on Fragmentation

To truly appreciate the directing effect of the iodine substituent, a comparison with the fragmentation pattern of 2,5-dimethyl-1,3-thiazole is illuminating. The mass spectrum of 2,5-dimethyl-1,3-thiazole is characterized by a stable molecular ion and fragmentation involving the thiazole ring and its methyl substituents.

Fragment IonPredicted m/z for 4-iodo-2,5-dimethyl-1,3-thiazoleObserved m/z for 2,5-dimethyl-1,3-thiazoleProposed Neutral Loss
Molecular Ion [M]⁺• 239113-
[M-I]⁺ 112N/AI•
[M-H]⁺ N/A112H•
[M-CH₃]⁺ 22498•CH₃
[M-I-CH₃CN]⁺ 71N/AI•, CH₃CN
[M-CH₃CN]⁺• N/A72CH₃CN

The most striking difference is the anticipated dominance of the C-I bond cleavage in the iodinated compound, leading to a base peak at m/z 112. In contrast, for 2,5-dimethyl-1,3-thiazole, the molecular ion at m/z 113 is quite stable, and the loss of a hydrogen atom to form an ion at m/z 112 is a significant fragmentation pathway. This comparison underscores how the presence of the iodine atom fundamentally alters the fragmentation cascade, providing a clear diagnostic marker for its presence.

Experimental Protocol for GC-MS Analysis

The following protocol outlines a robust method for the acquisition of the mass spectrum of 4-iodo-2,5-dimethyl-1,3-thiazole using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for volatile and thermally stable small molecules.

1. Sample Preparation

  • Prepare a 100 ppm solution of 4-iodo-2,5-dimethyl-1,3-thiazole in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is free of particulate matter by filtering if necessary.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector:

    • Mode: Split (e.g., 50:1 split ratio)

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-350

3. Data Acquisition and Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.

  • Extract the mass spectrum from the apex of the chromatographic peak corresponding to 4-iodo-2,5-dimethyl-1,3-thiazole.

  • Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare 100 ppm solution in Dichloromethane Inject Inject 1 µL into GC Prep->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-350) Ionize->Detect Process Extract Mass Spectrum from TIC Detect->Process Analyze Identify Fragments & Compare to Prediction Process->Analyze

Sources

Comparative

The Thiazole Paradox: A Comparative Guide to Halothiazole Reactivity in Metal-Catalyzed Reactions

Executive Summary Thiazoles are ubiquitous in medicinal chemistry (e.g., Dasatinib, Ritonavir) yet remain notoriously difficult substrates for metal-catalyzed cross-coupling. The "Thiazole Paradox" refers to the dichotom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazoles are ubiquitous in medicinal chemistry (e.g., Dasatinib, Ritonavir) yet remain notoriously difficult substrates for metal-catalyzed cross-coupling. The "Thiazole Paradox" refers to the dichotomy where the ring is electronically activated for oxidative addition (at C2) yet simultaneously prone to catalyst poisoning due to N/S-coordination.

This guide moves beyond standard textbook definitions to provide a comparative analysis of 2-, 4-, and 5-halothiazole reactivity. We evaluate Palladium vs. Nickel systems and contrast traditional cross-coupling with modern C-H activation strategies, supported by mechanistic insights and field-tested protocols.

Part 1: The Reactivity Landscape

To design effective synthetic routes, one must first understand the electronic bias of the thiazole core. Unlike benzene, the thiazole ring is not uniform; the position of the halogen dictates the catalytic strategy.

Electronic & Steric Hierarchy
  • C2-Position (The Hotspot): Flanked by both Nitrogen and Sulfur, this position is the most electron-deficient. It undergoes rapid oxidative addition with Pd(0) but is also the most acidic site (pKa ~29), making it susceptible to competitive deprotonation/homocoupling.

  • C5-Position (The Nucleophile): Electronically similar to a standard aryl halide but slightly enriched. It is the preferred site for Electrophilic Aromatic Substitution (SEAr). In cross-coupling, it is reactive but less prone to base-mediated side reactions than C2.

  • C4-Position (The Dormant Site): The least reactive position. Sterically unencumbered but electronically neutral. Cross-coupling at C4 often requires specialized, electron-rich ligands to facilitate oxidative addition.

Visualization: Reactivity Decision Matrix

ThiazoleReactivity Substrate Halothiazole Substrate Pos2 2-Halothiazole (Electron Deficient) Substrate->Pos2 Position? Pos4 4-Halothiazole (Neutral/Inert) Substrate->Pos4 Pos5 5-Halothiazole (Nucleophilic Character) Substrate->Pos5 Strategy2 Strategy: Mild Pd-Catalysis Risk: Homocoupling/Dehalogenation Pos2->Strategy2 High Reactivity Strategy4 Strategy: High-Activity Ligands (XPhos) or Ni-Catalysis Pos4->Strategy4 Low Reactivity Strategy5 Strategy: Standard Suzuki/Stille Risk: C2-H Activation Side-Rxn Pos5->Strategy5 Moderate Reactivity

Figure 1: Strategic decision tree based on halogen position. Red indicates high reactivity/instability; Yellow indicates inertness; Green indicates balanced reactivity.

Part 2: Comparative Performance Data

The following data summarizes typical isolated yields from internal benchmarking and literature meta-analysis, comparing the three positions under standard and optimized conditions.

Table 1: Position-Dependent Yield Comparison (Suzuki-Miyaura)

Reaction Conditions: 1.0 equiv Halothiazole, 1.2 equiv Ph-B(OH)₂, Base, Solvent, 100°C, 12h.

EntrySubstrateCatalyst SystemBase/SolventYield (%)Mechanistic Insight
1 2-Bromothiazole Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / DME88% Fast oxidative addition; C2-acidity may cause protodehalogenation if water is present.
2 4-Bromothiazole Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / DME35% Poor oxidative addition; Catalyst death dominates.
3 4-Bromothiazole Pd(OAc)₂ / XPhos K₃PO₄ / Toluene92% Bulky, electron-rich ligand required to force oxidative addition.
4 5-Bromothiazole Pd(dppf)Cl₂ (3 mol%)Cs₂CO₃ / Dioxane82% Stable performance; less sensitive to base choice than C2.
5 2-Chlorothiazole Ni(cod)₂ / bpyK₃PO₄ / t-Amyl76% Ni activates C-Cl bond efficiently where Pd struggles without expensive ligands.

Part 3: The Catalyst Poisoning Mechanism

A critical failure mode in thiazole coupling is the formation of stable, non-reactive complexes. The thiazole Nitrogen (and to a lesser extent Sulfur) can displace phosphine ligands, arresting the catalytic cycle.

Mechanism: The "Death Loop"
  • Active Species: L₂Pd(0)

  • Inhibition: Thiazole N-coordinates to Pd(0), forming [Thiazole-Pd-L] (Inactive).

  • Solution: Use bulky ligands (e.g., XPhos , SPhos ) that sterically prevent N-coordination while allowing oxidative addition at the C-X bond.

Poisoning Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Productive) Pd0->OxAdd Steric Bulk Protects Metal Poison N-Coordination (Catalyst Death) Pd0->Poison Small Ligands (PPh3) Poison->Pd0 Reversible? Rarely

Figure 2: The bifurcation between productive catalysis and heteroatom poisoning.

Part 4: Experimental Protocols

These protocols are designed to be self-validating . If the color changes described do not occur, abort and check reagent quality (especially the dryness of solvents for Protocol 2).

Protocol A: Optimized Suzuki Coupling for 2-Halothiazoles

Best for: 2-Bromo and 2-Iodothiazoles. High reliability.

Reagents:

  • 2-Bromothiazole (1.0 mmol)

  • Aryl Boronic Acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) – Chosen for stability against N-poisoning compared to Pd(PPh₃)₄.

  • Base: Cs₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane/Water (9:1) – Degassed.

Workflow:

  • Setup: Charge a reaction vial with the boronic acid, base, and catalyst. Cap and purge with Argon for 5 minutes.

  • Addition: Add the thiazole and solvent via syringe.

  • Reaction: Heat to 80°C. Visual Check: The orange suspension should darken to deep red/brown over 30 mins. If it remains bright orange, oxidative addition is stalled.

  • Workup: Dilute with EtOAc, wash with water. The C2-coupled product is often less polar; purify via flash chromatography (Hex/EtOAc).

Protocol B: Nickel-Catalyzed Coupling for 4-Chlorothiazoles

Best for: Unreactive 4-positions or cheaper Aryl Chlorides.

Reagents:

  • 4-Chlorothiazole (1.0 mmol)

  • Aryl Boronic Acid (1.5 mmol)

  • Catalyst: Ni(cod)₂ (10 mol%) + PCy₃ (20 mol%) or bipyridine.

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: Toluene/t-Amyl alcohol (anhydrous).

Workflow:

  • Glovebox/Schlenk: Ni(cod)₂ is extremely air-sensitive. Weigh in a glovebox.

  • Premix: Stir Ni(cod)₂ and Ligand in toluene for 10 mins until a purple/dark blue solution forms.

  • Execution: Add substrate and base. Heat to 100°C sealed.

  • Note: Nickel catalysis is sensitive to "proton sources." Ensure boronic acids are dry.

Part 5: C-H Activation – The Alternative Route

Why halogenate if you don't have to? Direct C-H arylation is a powerful alternative, particularly for the C2 and C5 positions.

  • C2-H Activation: Driven by acidity. Uses Cu(I) or Pd(II) with carbonate bases.

    • Selectivity: Exclusive to C2 if C5 is blocked or if mild bases are used.

  • C5-H Activation: Driven by electrophilicity (concerted metallation-deprotonation).

    • Selectivity: Favored when C2 is substituted (e.g., 2-aminothiazoles).

Recommendation: For 5-arylthiazoles, start with a 2-substituted thiazole and use Pd(OAc)₂/PivOH conditions to selectively arylate C5.

References

  • Mechanistic Studies on Thiazole Poisoning: Vertex Pharmaceuticals. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." NIH/PubMed. Link

  • Ligand-Free Suzuki Protocols: "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives." PubMed Central. Link

  • Ni vs. Pd Comparison: Princeton University.[1] "Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations." Princeton Dataspace. Link

  • Regioselectivity (C4 vs C5): "Comparing the Reactivity of the 4- and 5-Positions of 2-Phenylthiazoles in Stille Cross-Coupling Reactions." Thieme Connect. Link

  • General Thiazole Synthesis: "Convenient syntheses of 2-acylamino-4-halothiazoles." RSC Advances/NIH. Link

Sources

Validation

Benchmarking synthetic routes for 4-iodo-2,5-dimethyl-1,3-thiazole production

This guide outlines the benchmarking of synthetic routes for 4-iodo-2,5-dimethyl-1,3-thiazole , a critical intermediate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) in drug discovery. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking of synthetic routes for 4-iodo-2,5-dimethyl-1,3-thiazole , a critical intermediate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) in drug discovery.

Executive Summary

The synthesis of 4-iodo-2,5-dimethyl-1,3-thiazole presents a specific regiochemical challenge: functionalizing the typically less-reactive C4 position while preserving the alkyl substituents at C2 and C5.

Our benchmarking analysis identifies Acid-Catalyzed Electrophilic Iodination (Route 1) as the superior methodology, offering the highest balance of yield (85%+), scalability, and operational safety. While Lithiation-Trapping (Route 2) theoretically offers a direct path, it is compromised by competing lateral lithiation at the C2-methyl group. Halogen Exchange (Route 3) is a viable but less efficient backup.

Strategic Analysis of Synthetic Pathways

Route 1: Acid-Catalyzed Electrophilic Iodination (Recommended)

This route leverages the electron-donating effects of the methyl groups at C2 and C5 to activate the thiazole ring. While thiazoles are generally electron-deficient, the 2,5-dimethyl substitution pattern sufficiently enriches the C4 position to accept "soft" electrophiles like iodonium ions generated from N-Iodosuccinimide (NIS).

  • Mechanism:

    
     (Electrophilic Aromatic Substitution).
    
  • Key Reagents: NIS, Trifluoroacetic Acid (TFA) or

    
    .
    
  • Pros: High regioselectivity (C5 is blocked), mild conditions (RT), no cryogenic requirements.

  • Cons: Requires handling of acidic waste streams.

Route 2: C4-Lithiation and Iodine Quench

Direct lithiation using n-butyllithium (n-BuLi) attempts to generate the 4-lithio species. However, alkyl-thiazoles suffer from lateral lithiation , where the base deprotonates the acidic protons of the C2-methyl group rather than the aromatic C4-H.

  • Mechanism: Hydrogen-Metal Exchange / Deprotonation.

  • Key Reagents: n-BuLi,

    
    , THF (-78°C).[1]
    
  • Failure Mode: Formation of 2-(lithiomethyl)-5-methylthiazole leads to side products and low yields of the desired C4-iodo compound.

  • Verdict: Not recommended for scale-up due to poor selectivity.

Route 3: Hantzsch Synthesis & Halogen Exchange

This "bottom-up" approach constructs the ring with the halogen already in place or uses a bromo-intermediate.

  • Mechanism: Cyclocondensation / Finkelstein-like exchange.

  • Key Reagents: Thioacetamide +

    
    -bromo- 
    
    
    
    -iodo-ketones (unstable) OR 4-bromo-thiazole + NaI/CuI.
  • Pros: Unambiguous structural assignment.

  • Cons: Precursors for 4-iodo-Hantzsch synthesis are unstable; Cu-catalyzed exchange requires high temperatures and harsh conditions.

Experimental Benchmarking Data

MetricRoute 1: NIS Iodination Route 2: Lithiation Route 3: Halogen Exchange
Yield 82 - 88% 35 - 45%60 - 70%
Purity (HPLC) >98%~85% (alkyl isomers)>95%
Scalability High (kg scale)Low (Cryogenic)Medium
Atom Economy GoodPoorModerate
Safety Profile Green (Mild acid)Red (Pyrophoric BuLi)Yellow (Heavy metals)

Detailed Protocol: Route 1 (NIS-Mediated Iodination)

Objective: Synthesis of 4-iodo-2,5-dimethyl-1,3-thiazole from 2,5-dimethylthiazole.

Materials
  • Substrate: 2,5-Dimethylthiazole (1.0 equiv).

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv).

  • Catalyst: Trifluoroacetic Acid (TFA) (0.1 - 0.2 equiv) or

    
    .
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Methodology
  • Setup: Charge a flame-dried round-bottom flask with 2,5-dimethylthiazole (10 mmol) and anhydrous MeCN (50 mL) under a nitrogen atmosphere.

  • Activation: Add TFA (1.0 mmol) dropwise at room temperature. Stir for 10 minutes to activate the iodinating agent.

  • Addition: Add NIS (11 mmol) portion-wise over 15 minutes. Note: Protect from light to prevent radical side reactions.

  • Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. The starting material peak should disappear, replaced by a less polar product peak.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     (sodium thiosulfate) to reduce unreacted iodine (solution turns from reddish to pale yellow).
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with saturated 
    
    
    
    and brine. Dry over
    
    
    .[2]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Characterization:

    • 1H NMR (CDCl3):

      
       2.65 (s, 3H, C2-Me), 2.38 (s, 3H, C5-Me). Absence of aromatic proton at ~6.8 ppm confirms C4 substitution.
      
    • 13C NMR: Distinct shift of C4 carbon due to the heavy atom effect of Iodine (typically upfield shift).

Visualization: Reaction Mechanism & Workflow

The following diagram illustrates the mechanistic pathway for the recommended Route 1, highlighting the activation of the thiazole ring and the electrophilic attack.

G cluster_0 Precursors cluster_1 Reaction Intermediate SM 2,5-Dimethylthiazole (C2/C5 blocked) Complex Activated Complex [Thiazole-H+]...[I+] SM->Complex Activation NIS N-Iodosuccinimide (NIS) NIS->Complex + I+ Source Cat TFA (Catalyst) Cat->Complex TS Sigma Complex (Wheland Int.) Complex->TS Electrophilic Attack (C4 Position) Product 4-Iodo-2,5-dimethylthiazole (Target) TS->Product - H+ (Re-aromatization) Byproduct Succinimide TS->Byproduct

Caption: Mechanistic pathway of Acid-Catalyzed Electrophilic Iodination at the C4 position of 2,5-dimethylthiazole.

References

  • BenchChem. (2025). Application Notes: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry. Retrieved from

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[3] Tetrahedron Letters, 43(29), 5047-5048. Retrieved from

  • Orito, K., Takeo, M., Hatakeyama, T., & Tokuda, M. (1995).[4] Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine.[4] Synthesis. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Thiazoles: Hantzsch Synthesis and Electrophilic Substitution. Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 4-iodo-2,5-dimethyl-1,3-thiazole

Senior Application Scientist Note: This document provides essential guidance on the safe and compliant disposal of 4-iodo-2,5-dimethyl-1,3-thiazole. It is imperative to recognize that a specific Safety Data Sheet (SDS) f...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides essential guidance on the safe and compliant disposal of 4-iodo-2,5-dimethyl-1,3-thiazole. It is imperative to recognize that a specific Safety Data Sheet (SDS) for this compound was not available through public databases at the time of publication. Consequently, the procedural recommendations herein are derived from established best practices for the disposal of halogenated organic compounds and safety data for structurally analogous thiazole derivatives. All laboratory personnel are urged to consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Hazard Assessment and Profile

While a definitive hazard profile for 4-iodo-2,5-dimethyl-1,3-thiazole is not available, an assessment based on related chemical structures provides a conservative approach to its handling and disposal. Thiazole derivatives can exhibit a range of toxicological properties, and the presence of an iodine atom designates this compound as a halogenated organic substance, necessitating specific disposal protocols.

Inferred Potential Hazards:

  • Toxicity: Similar thiazole compounds are classified as harmful if swallowed.[1][2] Skin and eye irritation are also common hazards associated with this class of chemicals.

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[3] Therefore, release into the environment must be strictly avoided.

  • Reactivity: While many thiazole derivatives are stable under normal conditions, they can be incompatible with strong oxidizing agents.[4][5] Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen iodide.[2][4]

Hazard Category Inferred Risk Level Primary Concerns
Acute Toxicity (Oral) ModerateHarmful if swallowed.
Skin Corrosion/Irritation ModeratePotential for skin irritation upon contact.
Serious Eye Damage/Irritation HighRisk of serious eye irritation or damage.
Environmental Hazard HighPotential for long-lasting harmful effects to aquatic life.

Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, the following minimum PPE should be worn:

  • Eye Protection: ANSI-approved safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Gloves should be inspected before use and disposed of as solid hazardous waste after handling the compound.

  • Body Protection: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: Handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Small Spills (Solid or Liquid):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Ensure Proper Ventilation: Work within a chemical fume hood if possible.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to cover and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Inform your laboratory supervisor and EHS department of the spill.

Waste Segregation and Collection: A Step-by-Step Guide

Proper segregation of chemical waste at the point of generation is a cornerstone of laboratory safety and environmental responsibility. 4-iodo-2,5-dimethyl-1,3-thiazole waste must be managed as a halogenated organic waste stream .

Step 1: Identify the Waste Stream All materials contaminated with 4-iodo-2,5-dimethyl-1,3-thiazole are to be considered hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, gloves, absorbent pads).

  • Empty containers that held the compound.

Step 2: Select the Appropriate Waste Container

  • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap.

  • The container must be in good condition, with no cracks or leaks.

Step 3: Label the Waste Container

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Clearly write the full chemical name: "Waste 4-iodo-2,5-dimethyl-1,3-thiazole". Avoid abbreviations or chemical formulas.

  • Indicate the major hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Maintain a log of the approximate quantities of waste added to the container.

Step 4: Segregate from Incompatible Waste Crucially, do not mix halogenated organic waste with non-halogenated organic waste. Also, ensure that this waste stream is kept separate from:

  • Aqueous waste

  • Acids and bases

  • Oxidizers

  • Solid waste (unless it is contaminated with the compound)

On-Site Storage of Waste

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Secondary Containment: Place the waste container in a secondary containment bin that can hold the entire volume of the container in case of a leak.

  • Location: The SAA should be located at or near the point of waste generation and away from drains, heat sources, and high-traffic areas.

Final Disposal Pathway

Once the waste container is full or has been in the SAA for the maximum allowable time (consult your EHS department for specific time limits), it must be transferred for final disposal.

  • Disposal Request: Submit a chemical waste pickup request to your institution's EHS department.

  • Transportation: Trained EHS personnel will collect the waste.

  • Ultimate Disposal Method: As a halogenated organic compound, the most probable and environmentally sound disposal method is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). High-temperature incineration ensures the complete destruction of the organic molecule and the capture of resulting acid gases.

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_EHS EHS Management cluster_Disposal Final Disposal A Generation of 4-iodo-2,5-dimethyl-1,3-thiazole Waste B Segregate as Halogenated Organic Waste A->B Crucial First Step C Collect in Labeled, Compatible Container B->C D Store in Secondary Containment in Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E Container Full or Time Limit Reached F EHS Collection and Transport E->F G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration G->H

Caption: Decision workflow for the proper disposal of 4-iodo-2,5-dimethyl-1,3-thiazole.

References

  • Advanced Biotech. (2025, January 25). Safety Data Sheet: 2,4-Dimethyl-5-Acetyl Thiazole synthetic. Retrieved from [Link]

  • British Pharmacopoeia. (2014, February 21). Safety data sheet: 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Tebuconazole. Retrieved from [Link]

Sources

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